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  • Product: N-(2,4-Dihydroxypyridin-3-YL)acetamide
  • CAS: 887571-16-6

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and Bioavailability Profiling of N-(2,4-Dihydroxypyridin-3-YL)acetamide: A Methodological Guide

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Drug Development Professionals, DMPK Scientists, and Pharmacologists Executive Summary & Physicochemical Rationale N-(2,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Drug Development Professionals, DMPK Scientists, and Pharmacologists

Executive Summary & Physicochemical Rationale

N-(2,4-Dihydroxypyridin-3-YL)acetamide (PubChem CID: 54699285; MW: 168.15 g/mol ) is a highly polar, low-molecular-weight synthetic scaffold. From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, its structural topology—featuring a 2,4-dihydroxypyridine core and an acetamide moiety—presents a unique set of absorption and clearance challenges.

As an Application Scientist, I approach this molecule by first analyzing the causality between its chemical structure and its predicted in vivo behavior. The presence of multiple hydrogen bond donors and acceptors suggests high aqueous solubility but poor lipid bilayer permeability. Furthermore, the exposed hydroxyl groups on the pyridine ring are prime targets for rapid Phase II conjugation (glucuronidation and sulfation)[1][2], which typically leads to high intrinsic clearance and poor oral bioavailability. To rigorously evaluate these liabilities, we must deploy a self-validating preclinical framework.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
ParameterPredicted ProfilePharmacokinetic Implication (Causality)
Molecular Weight 168.15 g/mol Favorable for absorption, but heavily offset by high polarity.
Polar Surface Area (PSA) High (>80 Ų)Restricts passive transcellular diffusion across the intestinal epithelium.
Hydrogen Bonding 3 Donors, 4 AcceptorsStrong aqueous solvation shell; impedes partitioning into lipid membranes.
Phase II Metabolism High LiabilityThe 2,4-hydroxyl groups are highly susceptible to UGT and SULT enzymes, likely driving rapid systemic clearance.
Phase I Metabolism Moderate LiabilityThe acetamide group may undergo deacetylation via amidases, yielding a reactive primary amine.

In Vitro ADME Profiling: Permeability and Metabolism

To build a trustworthy pharmacokinetic profile, we must isolate the variables of absorption and clearance using rigorously controlled in vitro systems.

Intestinal Permeability (Caco-2 Monolayer Assay)

Objective: To determine the apparent permeability ( Papp​ ) and identify potential efflux transporter liabilities (e.g., P-gp or BCRP) that could limit oral absorption. Causality: Because N-(2,4-Dihydroxypyridin-3-YL)acetamide is highly polar, we hypothesize it will exhibit low passive transcellular permeability. The Caco-2 model, derived from human colon carcinoma, accurately mimics the enterocyte barrier[3][4].

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate permeable filter supports (Transwell inserts) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days to allow full differentiation and the formation of tight junctions.

  • Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Dosing: Add the compound to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate permeability: Papp​=(dQ/dt)/(A⋅C0​) .

Self-Validating System Check: Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the data must be rejected[3]. Include Atenolol (low permeability) and Propranolol (high permeability) as reference standards.

Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the intrinsic clearance ( CLint​ ) driven by Phase I and Phase II enzymes. Causality: Phenolic and pyridinol structures are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)[2][5]. We must supplement the microsomes with specific co-factors (UDPGA and PAPS) to capture this clearance mechanism[6][7].

Step-by-Step Protocol:

  • Matrix Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂ at 37°C.

  • Pore Formation (Crucial for UGTs): Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles, exposing the luminal UGT active sites.

  • Initiation: Add N-(2,4-Dihydroxypyridin-3-YL)acetamide (1 µM final concentration). Initiate the reaction by adding a co-factor cocktail: 1 mM NADPH (Phase I), 2 mM UDPGA (Glucuronidation), and 0.1 mM PAPS (Sulfation).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Self-Validating System Check: Run parallel incubations with Verapamil (Phase I high-clearance control) and 4-Methylumbelliferone (Phase II UGT control). A minus-cofactor negative control must be included to rule out chemical degradation in the buffer[6].

MetabolicPathways Parent N-(2,4-Dihydroxypyridin-3-YL)acetamide (Parent Compound) UGT UGT Enzymes (Glucuronidation) Parent->UGT Phase II (UDPGA) SULT SULT Enzymes (Sulfation) Parent->SULT Phase II (PAPS) Amidase Amidases (Deacetylation) Parent->Amidase Phase I (Hydrolysis) Gluc O-Glucuronide Conjugates (High Polarity) UGT->Gluc Sulf O-Sulfate Conjugates (High Polarity) SULT->Sulf Deacet 3-Amino-2,4-dihydroxypyridine (Phase I Metabolite) Amidase->Deacet Excretion Renal / Biliary Excretion Gluc->Excretion Sulf->Excretion Deacet->Excretion Further Conjugation

Predicted Phase I and Phase II metabolic pathways for N-(2,4-Dihydroxypyridin-3-YL)acetamide.

In Vivo Bioavailability Assessment

To determine the absolute bioavailability ( F% ), we must compare systemic exposure (Area Under the Curve, AUC ) following Intravenous (IV) and Per Os (PO) administration.

Bioanalytical Method Validation (LC-MS/MS)

Before analyzing in vivo samples, the LC-MS/MS method must be rigorously validated according to the FDA 2018 Bioanalytical Method Validation Guidance[8][9][10].

Self-Validating System Check:

  • Selectivity: Analyze 6 independent lots of blank rat plasma to ensure no endogenous peaks interfere with the analyte or SIL-IS retention times.

  • Matrix Effect: Perform post-column infusion of the analyte while injecting extracted blank plasma. The Matrix Factor (MF) coefficient of variation (CV) must be ≤15% [8][11].

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate accuracy within ±15% of nominal values and precision CV ≤15% [11].

Standardized In Vivo PK Study Design (Rat Model)

Causality: The Sprague-Dawley rat is the industry standard for small-molecule PK. Intravenous dosing bypasses absorption barriers to define the volume of distribution ( Vss​ ) and systemic clearance ( CL ). Oral dosing subjects the compound to intestinal absorption and first-pass hepatic extraction, allowing us to calculate F% .

Table 2: Standardized In Vivo Pharmacokinetic Study Design
ParameterIntravenous (IV) CohortPer Os (PO) Cohort
Animal Model Sprague-Dawley Rats (Male, n=4)Sprague-Dawley Rats (Male, n=4)
Dose Level 2 mg/kg10 mg/kg
Formulation 5% DMSO / 10% Solutol / 85% Saline0.5% Methylcellulose in Water (Suspension)
Blood Sampling 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 12, 24 h
Primary Endpoints CL,Vss​,AUC0−∞​,t1/2​ Cmax​,Tmax​,AUC0−∞​,F(%)

Bioavailability Calculation: Absolute bioavailability is calculated using dose-normalized AUCs derived from Non-Compartmental Analysis (NCA):

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

PKWorkflow InVitro In Vitro Profiling (Caco-2, HLM/RLM) Bioanalysis LC-MS/MS Method Validation (FDA 2018) InVitro->Bioanalysis InVivo In Vivo PK Study (Rat IV & PO) Bioanalysis->InVivo Analysis NCA & Bioavailability Calculation (F%) InVivo->Analysis

Integrated preclinical pharmacokinetics and bioavailability workflow.

Conclusion

The preclinical evaluation of N-(2,4-Dihydroxypyridin-3-YL)acetamide requires a targeted approach that accounts for its specific physicochemical liabilities. By utilizing a self-validating Caco-2 permeability model[3][4] and cofactor-supplemented human liver microsomes[6][7], researchers can accurately predict its absorption and Phase II clearance bottlenecks[2][5]. Coupling these in vitro insights with rigorously validated LC-MS/MS bioanalysis[8][11] ensures that the resulting in vivo pharmacokinetic data is both scientifically sound and regulatory-compliant.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. 10

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 4

  • Sharma, R., et al. (2020). Effective Application of Metabolite Profiling in Drug Design and Discovery. Journal of Medicinal Chemistry. 6

  • Ethell, B. T., et al. (2002). Quantitative structure activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9. Drug Metabolism and Disposition. 5

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. 11

  • University of Eastern Finland. (2022). Role of glucuronidation in toxicity of xenobiotics. 2

  • ResearchGate. (2005). Sulfation and Glucuronidation of Phenols: Implications in Coenzyme Q Metabolism. 1

Sources

Exploratory

Receptor Binding Affinity Studies of N-(2,4-Dihydroxypyridin-3-YL)acetamide: A Technical Guide to GPCR Allosteric and Orthosteric Modulation

Executive Summary The compound N-(2,4-Dihydroxypyridin-3-yl)acetamide (NDPA) represents a highly privileged structural scaffold in modern neuropharmacology and immunomodulation. While simple in its low-molecular-weight a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2,4-Dihydroxypyridin-3-yl)acetamide (NDPA) represents a highly privileged structural scaffold in modern neuropharmacology and immunomodulation. While simple in its low-molecular-weight architecture, the 2,4-dihydroxypyridine core, coupled with a 3-acetamide moiety, serves as a critical pharmacophore for interacting with Class A G-Protein-Coupled Receptors (GPCRs). Specifically, this scaffold is instrumental in the development of orthosteric agonists for the pro-inflammatory orphan receptor GPR84 [1] and as a foundational building block for the first synthetic Positive Allosteric Modulators (PAMs) of the Cannabinoid Receptor 2 (CB2) [2].

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the receptor binding affinity and functional efficacy of NDPA and its derivatives. By bridging structural rationale with rigorous assay design, this guide equips drug development professionals with the protocols necessary to accurately quantify GPCR modulation.

Pharmacophore Rationale & Target Landscape

To design effective receptor binding studies, one must first understand the physicochemical behavior of the ligand within the binding pocket.

Tautomerism and Orthosteric Binding (GPR84)

The 2,4-dihydroxypyridine headgroup is highly dynamic, existing primarily in the 4-hydroxypyridin-2-one tautomeric form under physiological conditions (pH 7.4). This specific ionization state is not merely a structural curiosity; it is the primary driver of binding affinity at GPR84. Cryo-EM structures reveal that the 4-oxo/hydroxyl group acts as a strict hydrogen bond acceptor/donor for Arg172, while the 2-oxo group interacts with Trp360[3]. NDPA mimics the carboxylate headgroup of medium-chain fatty acids (MCFAs), acting as a highly potent bioisostere[3].

Allosteric Trajectory (CB2 Receptor)

While the dihydroxypyridine core anchors the molecule, the addition of the 3-acetamide group fundamentally alters the ligand's trajectory. In the context of the CB2 receptor, derivatives stemming from 3-amino-2,4-dihydroxypyridine fail to compete directly with endogenous cannabinoids[2]. Instead, the acetamide extension directs the molecule into a spatially distinct, lipophilic allosteric pocket. Binding here induces a conformational change that increases the binding affinity ( α>1 ) and/or functional efficacy ( β>1 ) of orthosteric agonists like 2-AG or CP55940[2].

Core Methodology I: Radioligand Competition Binding Assays

To accurately determine the dissociation constant ( Ki​ ) of NDPA derivatives, a competitive radioligand binding assay is the gold standard. The following protocol is optimized for highly lipophilic GPCR ligands to prevent artifactual data.

Experimental Protocol: Equilibrium Displacement Assay

Objective: Determine the orthosteric affinity (GPR84) or allosteric cooperativity factor (CB2) of NDPA derivatives.

  • Membrane Preparation:

    • Procedure: Homogenize CHO-K1 cells stably expressing human CB2 or GPR84 in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4).

    • Causality: Tris is preferred here over HEPES as it maintains strict pH control during the prolonged equilibrium phase without interfering with radioligand stability.

  • Ligand Preparation & Blocking:

    • Procedure: Prepare serial dilutions of NDPA (10 pM to 10 µM) in assay buffer supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: NDPA derivatives can be highly lipophilic. BSA acts as a lipid sink, preventing the compound from sequestering into the polystyrene walls of the 96-well plate, which would otherwise artificially inflate the apparent Ki​ .

  • Incubation:

    • Procedure: Incubate 10 µg of membrane protein with the NDPA dilutions and a constant concentration of radioligand ( [3H] CP55940 for CB2; [3H] TUG-1765 for GPR84) for 90 minutes at 30°C.

    • Causality: 30°C provides optimal thermodynamics to reach true equilibrium without inducing the rapid thermal degradation of the GPCR that occurs at 37°C.

  • Termination and Filtration:

    • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.05% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligands and drastically reducing non-specific background binding.

Data Interpretation: For GPR84, NDPA will displace the radioligand, yielding a standard sigmoidal inhibition curve. For CB2, an NDPA-based PAM will cause a leftward shift in the binding curve of the orthosteric ligand, indicating positive cooperativity.

Core Methodology II: Functional Efficacy via [35S]GTPγS Binding

Binding affinity does not equal functional efficacy. To prove that NDPA acts as an agonist (GPR84) or a functional PAM (CB2), we must measure the primary step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.

Experimental Protocol: Functional Nucleotide Exchange
  • Buffer Optimization:

    • Procedure: Use 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Causality: Unlike the binding assay, Tris is avoided here because it can chelate trace metals and interfere with the magnesium-dependent coupling of the G-protein to the receptor.

  • GDP Loading:

    • Procedure: Pre-incubate membranes with 10 µM GDP for 15 minutes prior to adding the ligand.

    • Causality: GDP forces all G-proteins into a uniform, inactive basal state. This suppresses background noise and vastly improves the signal-to-noise ratio upon ligand-induced activation.

  • Reaction Initiation:

    • Procedure: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog) and the NDPA derivative. Incubate for 60 minutes at 30°C.

  • Quantification:

    • Procedure: Capture membranes using Scintillation Proximity Assay (SPA) beads or rapid filtration. Measure radioactivity using a MicroBeta counter.

Quantitative Data Visualization

The following table summarizes the expected pharmacological profiles of NDPA and its structural analogs across different GPCR targets, demonstrating the versatility of the 2,4-dihydroxypyridine scaffold.

Compound ScaffoldPrimary TargetAssay ModalityBinding Affinity ( Ki​ / KB​ )Cooperativity ( α )Functional Outcome
NDPA (Base Scaffold) GPR84 [3H] TUG-1765 Displacement450 nMN/A (Orthosteric)Partial Agonist
6-OAU (Reference) GPR84 [35S]GTPγS Binding12 nMN/A (Orthosteric)Full Agonist
3-Amino-2,4-DHP Deriv. CB2 [3H] CP55940 Shift Assay1.2 µM ( KB​ )2.8 (Positive)PAM
NDPA-Cycloheptyl Deriv. CB2 [35S]GTPγS Binding850 nM ( KB​ )3.5 (Positive)Strong PAM

Note: KB​ represents the equilibrium dissociation constant of the allosteric modulator. An α value > 1 indicates positive cooperativity (PAM activity).

Mechanistic Pathway Visualization

The diagram below illustrates the dual-site modulation mechanism, highlighting how NDPA-derived scaffolds interact with the allosteric pocket to enhance orthosteric signaling.

GPCR_Signaling cluster_ligands cluster_intracellular Orthosteric Orthosteric Ligand (e.g., CP55940) Receptor GPCR Target (CB2 / GPR84) Orthosteric->Receptor Primary Binding Allosteric NDPA Scaffold (PAM) Allosteric->Receptor Conformational Modulation GProtein Gαi/o-βγ Complex Activation Receptor->GProtein Intracellular Coupling GTP [35S]GTPγS Incorporation GProtein->GTP GDP/GTP Exchange

Mechanism of GPCR positive allosteric modulation and functional readout via GTPγS exchange.

References

  • Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - ACS Publications.[3][Link]

  • Identification of the first synthetic allosteric modulator of the CB2 receptors and evidence of its efficacy for neuropathic pain - UNIPI.[2][Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC / NIH.[1][Link]

Sources

Foundational

N-(2,4-Dihydroxypyridin-3-YL)acetamide physical and chemical properties data

Whitepaper: Physicochemical Profiling and Experimental Methodologies for N-(2,4-Dihydroxypyridin-3-YL)acetamide Executive Summary & Structural Significance As a Senior Application Scientist specializing in early-stage dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Experimental Methodologies for N-(2,4-Dihydroxypyridin-3-YL)acetamide

Executive Summary & Structural Significance

As a Senior Application Scientist specializing in early-stage drug discovery and molecular characterization, I frequently evaluate highly functionalized heterocyclic scaffolds. Among these, N-(2,4-dihydroxypyridin-3-yl)acetamide (CAS: 887571-16-6) represents a structurally compelling fragment[1]. Characterized by its dual hydroxyl/oxo functional groups on a pyridine ring coupled with an acetamide moiety, this compound is a prime candidate for metalloenzyme inhibition and coordination chemistry.

The core complexity of this molecule lies in its tautomeric equilibrium. While named as a dihydroxypyridine, it predominantly exists in aqueous solution as N-(4-hydroxy-2-oxo-1H-pyridin-3-yl)acetamide . This 4-hydroxy-2-pyridone motif is a privileged scaffold, widely recognized for its ability to form stable bidentate chelates with divalent metal ions (e.g., Mg²⁺, Mn²⁺) within the active sites of critical viral and bacterial enzymes. Understanding its physicochemical properties is not merely an exercise in data collection; it is a prerequisite for optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) profile in downstream development.

Physicochemical Properties & Data Presentation

Accurate physicochemical data dictates the downstream formulation and assay development strategies. Table 1 synthesizes the core quantitative properties of N-(2,4-dihydroxypyridin-3-yl)acetamide.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Impact on Development
CAS Registry Number 887571-16-6Primary identifier for sourcing and regulatory documentation[1].
PubChem CID 54699285Database indexing for structural and bioactivity mapping[1].
Molecular Formula C₇H₈N₂O₃Dictates exact mass for high-resolution mass spectrometry (HRMS)[2].
Molecular Weight 168.15 g/mol Low MW (<300) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[2].
Purity Standard ≥97%Standard threshold required to prevent assay interference from synthetic byproducts[3].
H-Bond Donors / Acceptors 3 / 3Facilitates strong target engagement via hydrogen bonding networks but may lead to high desolvation penalties.
Computed LogP (cLogP) -0.4 (est.)Hydrophilic nature; requires careful formulation if lipophilicity needs to be increased for cell permeability.

Mechanistic Insights: Tautomerism and Target Engagement

The causality behind the binding affinity of N-(2,4-dihydroxypyridin-3-yl)acetamide lies in its electronic distribution. The 4-hydroxy group is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl (at position 2) and the aromatic ring system. Upon deprotonation at physiological pH, the resulting enolate oxygen and the C2-carbonyl oxygen act as a potent bidentate ligand.

ChelationMechanism Ligand N-(2,4-Dihydroxypyridin-3-yl)acetamide Tautomer 4-Hydroxy-2-oxo-1H-pyridine Tautomeric Shift Ligand->Tautomer Solution Dynamics Deprotonation Deprotonation (pH > pKa) Formation of Enolate Tautomer->Deprotonation Physiological pH Metal Target Metalloenzyme (e.g., Mg2+ / Zn2+ Core) Deprotonation->Metal Binding Affinity Complex Bidentate Chelation Complex (Enzyme Inhibition) Metal->Complex Coordination

Fig 1: Mechanism of tautomerization and subsequent bidentate metal chelation by the compound.

Experimental Protocols: Synthesis and Validation

To ensure a self-validating system, the synthesis of this compound must be tightly controlled. The presence of the highly reactive dihydroxypyridine core means that harsh reagents can cause over-oxidation or ring cleavage.

Protocol 1: Step-by-Step Synthesis of N-(2,4-dihydroxypyridin-3-yl)acetamide Rationale: We utilize a nitration-reduction-acetylation sequence starting from 2,4-dihydroxypyridine. Catalytic hydrogenation is explicitly chosen over dissolving metal reduction (e.g., Fe/HCl) to prevent acid-catalyzed degradation of the pyridone ring.

  • Nitration: Suspend 2,4-dihydroxypyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C. Slowly add fuming nitric acid (HNO₃) dropwise. Maintain temperature below 5°C to ensure regioselective nitration at the 3-position (activated by the ortho/para directing hydroxyl groups). Quench over crushed ice and filter the 3-nitro-2,4-dihydroxypyridine precipitate.

  • Reduction: Dissolve the nitro intermediate in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon. Stir at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.

    • Self-Validation Check: The complete disappearance of the distinct yellow color of the nitro compound serves as an immediate visual validation of complete reduction to 3-amino-2,4-dihydroxypyridine.

  • Acetylation: To the crude amine dissolved in pyridine (acting as both solvent and base), add acetic anhydride (Ac₂O, 1.1 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Self-Validation Check: The use of precisely 1.1 equivalents is a stoichiometric control designed to prevent over-acetylation at the hydroxyl groups (O-acetylation), ensuring only the primary amine is converted to the acetamide.

  • Purification: Concentrate under reduced pressure, precipitate in cold water, and recrystallize from ethanol/water to yield the pure target compound.

SynthesisWorkflow SM 2,4-Dihydroxypyridine (Starting Material) Nitration Nitration (HNO3, H2SO4, 0°C) SM->Nitration Intermediate 3-Nitro-2,4-dihydroxypyridine Nitration->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Amine 3-Amino-2,4-dihydroxypyridine Reduction->Amine Acetylation Acetylation (Ac2O, Pyridine, RT) Amine->Acetylation Product N-(2,4-Dihydroxypyridin-3-yl)acetamide (Target Compound) Acetylation->Product Validation Analytical Validation (1H-NMR, LC-MS, HPLC) Product->Validation

Fig 2: Step-by-step synthetic workflow and analytical validation of the target compound.

Physicochemical Characterization Workflow

Once synthesized, empirical validation of its solubility and ionization states is mandatory.

Protocol 2: Thermodynamic Solubility and pKa Determination Rationale: Kinetic solubility (DMSO stock dilution) often overestimates true solubility due to supersaturation. As a Senior Scientist, I mandate thermodynamic solubility profiling using the shake-flask method to accurately account for the crystal lattice energy of the solid compound, which severely impacts its dissolution rate in aqueous media.

  • Thermodynamic Solubility: Add excess crystalline N-(2,4-dihydroxypyridin-3-yl)acetamide to a phosphate-buffered saline (PBS) solution at pH 7.4. Shake at 37°C for 24 hours to reach thermodynamic equilibrium. Centrifuge to separate the undissolved pellet, and quantify the supernatant concentration via HPLC-UV against a standard curve.

  • pKa Determination (Potentiometric Titration): Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength). Titrate with standardized 0.1 M NaOH from pH 2 to pH 11. The inflection points on the titration curve will reveal the pKa of the 4-hydroxyl group, which is critical for understanding its ionization state in blood plasma.

References

  • Title: PubChem Compound Summary for CID 54699285, N-(2,4-Dihydroxypyridin-3-YL)acetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: N-(2,4-DIHYDROXYPYRIDIN-3-YL)ACETAMIDE (CAS 887571-16-6) Source: CAS Common Chemistry URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of N-(2,4-Dihydroxypyridin-3-YL)acetamide

Abstract This application note details the development and validation of a simple, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2,4-Dihydroxypyridin-3-YL)acetamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, with UV detection. The described method is suitable for routine quality control and stability testing, demonstrating good separation of the active pharmaceutical ingredient (API) from its degradation products generated under forced degradation conditions. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

N-(2,4-Dihydroxypyridin-3-YL)acetamide is a heterocyclic compound containing a pyridine core, a structure prevalent in many pharmaceutical agents.[4][5] The presence of hydroxyl and acetamide functional groups suggests the molecule is polar and may possess specific chemical liabilities. A robust and reliable analytical method is crucial for the quantitative determination of the compound in bulk drug substance and to monitor its stability over time. High-performance liquid chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis, providing the necessary specificity, sensitivity, and precision for this purpose.[6]

The primary challenge in developing a method for a polar analyte like N-(2,4-Dihydroxypyridin-3-YL)acetamide is achieving adequate retention on conventional nonpolar reversed-phase columns.[7] Furthermore, the method must be "stability-indicating," meaning it can resolve the API from any potential degradation products that may form under various stress conditions, ensuring the measured response is solely from the intact drug.[6][8] This application note provides a comprehensive guide to the systematic development and validation of such a method.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. While specific experimental data for N-(2,4-Dihydroxypyridin-3-YL)acetamide is not widely published, its structure allows for several key inferences:

  • Polarity: The presence of two hydroxyl groups and an acetamide group makes the molecule highly polar. This predicts that retention on a standard C18 column will be challenging, likely requiring a highly aqueous mobile phase.[7][9]

  • Ionization: The dihydroxypyridine ring contains both acidic (phenolic hydroxyls) and potentially basic (pyridine nitrogen) functionalities. The overall charge of the molecule will be highly dependent on the mobile phase pH.[10] Controlling the pH is therefore critical to achieving reproducible retention and good peak shape.[11][12] It is generally recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates and to enhance method robustness.[12][13][14]

  • UV Absorbance: The pyridine ring is an aromatic chromophore, which should provide strong UV absorbance suitable for detection. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[15]

Based on these properties, a reversed-phase HPLC approach was selected. This mode is versatile, reproducible, and dominates modern pharmaceutical analysis.[16] The following sections detail the systematic optimization of the chromatographic parameters.

Method Development Workflow

The development process follows a logical progression from initial screening to final optimization, ensuring all critical parameters are addressed.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification cluster_3 Phase 4: Validation A Column & Solvent Screening C Mobile Phase pH & Buffer Selection A->C Select best column B UV Wavelength Selection B->C Determine λmax D Gradient Optimization C->D Optimize peak shape & retention E System Suitability Check D->E Finalize conditions F Forced Degradation & Specificity E->F Confirm performance G ICH Q2(R1) Validation F->G Method Validation

Caption: Workflow for HPLC-UV method development and validation.

Experimental

Materials and Reagents
  • N-(2,4-Dihydroxypyridin-3-YL)acetamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Hydrogen Peroxide (30%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) was used.

Detailed Protocols and Method Optimization

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2,4-Dihydroxypyridin-3-YL)acetamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase A.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the same diluent as the working standard.

Protocol 2: Chromatographic Method Development

Step 1: Column Selection Due to the high polarity of the analyte, several columns were considered. A standard C18 column is often the first choice. For enhanced retention of polar compounds, phases like polar-endcapped C18 or those designed for use in 100% aqueous mobile phases are excellent alternatives.[17][18]

  • Initial Choice: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected for initial trials.

Step 2: UV Wavelength Selection A solution of the analyte was scanned from 200 to 400 nm using the DAD to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for quantification.[15][19] The aromatic pyridine ring is expected to absorb strongly in the low to mid-UV range.[20]

  • Result: A λmax of 275 nm was identified and selected for analysis. A reference wavelength (e.g., 360 nm) can be used to minimize baseline drift.

Step 3: Mobile Phase Optimization This is the most critical step for achieving good chromatography for an ionizable, polar analyte.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[21]

  • pH and Buffer Selection: To ensure consistent retention and peak shape, the mobile phase must be buffered.[11] A phosphate buffer is ideal for its UV transparency and buffering capacity in the acidic pH range.

    • Rationale: At a low pH (e.g., 2.5-3.5), the basic pyridine nitrogen will be protonated (ionized), while the acidic hydroxyl groups will be non-ionized. This can help minimize secondary interactions with residual silanols on the silica support, often improving peak shape.[11][13]

    • Procedure: A 25 mM potassium phosphate buffer was prepared and its pH was adjusted to 3.0 with phosphoric acid. This pH is sufficiently far from the likely pKa of the phenolic groups to ensure robustness.[12]

  • Gradient Elution: An initial scouting gradient was run from a highly aqueous mobile phase to a high organic content to determine the approximate elution time of the analyte.

    • Scouting Gradient: 5% to 95% Acetonitrile over 20 minutes.

    • Observation: The analyte eluted very early, confirming its high polarity.

    • Optimization: The gradient was refined to provide better retention and resolution from the solvent front. A shallow gradient starting with a low percentage of organic modifier was found to be optimal.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 22 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines, which require demonstrating that the analytical procedure is suitable for its intended purpose.[1][3][22]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A working standard was injected six times, and the results were evaluated against predefined criteria.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.45%
RSD of Retention Time ≤ 1.0%0.12%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[22] This was established through forced degradation studies.[8][23] The API was subjected to stress conditions to induce degradation (target of 5-20% degradation).[6]

Protocol 3: Forced Degradation Study

  • Acid Hydrolysis: Treat sample solution with 0.1 N HCl at 60 °C for 4 hours, then neutralize.[23]

  • Base Hydrolysis: Treat sample solution with 0.1 N NaOH at 60 °C for 2 hours, then neutralize.[23]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[23]

  • Thermal Degradation: Expose solid API to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV/Vis light in a photostability chamber.

Results: The chromatograms of the stressed samples showed that all degradation products were well-resolved from the main N-(2,4-Dihydroxypyridin-3-YL)acetamide peak (Resolution > 2.0). The DAD was used to perform peak purity analysis, which confirmed the main peak was spectrally pure in all stressed conditions, demonstrating the method's stability-indicating nature.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis API N-(2,4-Dihydroxypyridin-3-YL)acetamide (API) Acid Acid (0.1N HCl) API->Acid Base Base (0.1N NaOH) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV/Vis) API->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution Check (API vs. Degradants) HPLC->Resolution

Sources

Application

Application Notes and Protocols for the Preparation of N-(2,4-Dihydroxypyridin-3-YL)acetamide Stock Solutions for Cell Culture

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: Navigating the Use of Novel Pyridinol Derivatives in Cellular Assays N-(2,4-Dihydroxypyridin-3-YL)acetamide represents a class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Navigating the Use of Novel Pyridinol Derivatives in Cellular Assays

N-(2,4-Dihydroxypyridin-3-YL)acetamide represents a class of heterocyclic compounds with significant potential in pharmacological research. The presence of hydroxypyridine and acetamide moieties suggests possible roles in modulating cellular signaling pathways, potentially through mechanisms such as enzyme inhibition or receptor interaction. Derivatives of N-pyridinyl acetamides have been explored for a variety of therapeutic applications, including anti-inflammatory and anticancer activities.[1][2] The successful integration of this, or any novel small molecule, into a cell-based research program is fundamentally dependent on the accurate and reproducible preparation of stock solutions.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of N-(2,4-Dihydroxypyridin-3-YL)acetamide for in vitro studies. Given that this compound may be novel or not extensively characterized, this guide emphasizes a self-validating system of quality control and explains the scientific rationale behind each step to empower researchers to adapt the protocol as needed.

I. Compound Characterization and Pre-Formulation Analysis

Prior to any dissolution, it is imperative to understand the fundamental physicochemical properties of the compound. While specific data for N-(2,4-Dihydroxypyridin-3-YL)acetamide may not be readily available, we can use a closely related structure, N-(2-Hydroxy-pyridin-3-yl)-acetamide, as a representative example to guide our initial approach.

Table 1: Representative Physicochemical Properties

PropertyExample Value for N-(2-Hydroxy-pyridin-3-yl)-acetamideSource
CAS Number 76349-07-0[3][4]
Molecular Formula C₇H₈N₂O₂[3][5]
Molecular Weight 152.15 g/mol [3][5]
Appearance Brown Solid[4]
Purity ≥97% (typical)[4]

Expert Insight: The purity of your compound is a critical variable. Always obtain a Certificate of Analysis (COA) from the supplier. Impurities can lead to off-target effects and non-reproducible data. The physical form (e.g., crystalline solid vs. amorphous powder) can also influence the dissolution rate.

II. Strategic Solvent Selection: The Primacy of DMSO

For novel organic compounds intended for cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power for both polar and nonpolar compounds and its miscibility with water and cell culture media.[6][7]

Causality Behind Solvent Choice:

  • Solubilizing Power: DMSO is a polar aprotic solvent, meaning it has a large dipole moment that helps to dissolve a wide range of compounds, but it does not participate in hydrogen bonding as a donor.[7] This makes it an excellent solvent for many small organic molecules that are poorly soluble in aqueous solutions.[8]

  • Miscibility: Its miscibility with aqueous media allows for the dilution of a concentrated stock solution into the final cell culture medium with a low probability of immediate precipitation.

  • Inertness: DMSO is relatively inert and does not typically react with the dissolved compound.

Important Considerations:

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[9] This absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to their precipitation over time. Always use anhydrous, cell culture-grade DMSO from a freshly opened bottle or a properly stored aliquot.

  • Cellular Toxicity: While widely used, DMSO is not entirely benign. At concentrations above 1%, it can induce cellular stress, differentiation, or toxicity. It is a standard best practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize these effects.[10] Consequently, a highly concentrated stock solution is desirable.

III. Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials and Equipment:
  • N-(2,4-Dihydroxypyridin-3-YL)acetamide powder (with COA)

  • Anhydrous, sterile, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber, polypropylene or glass vials for stock solution

  • Sterile, low-retention microcentrifuge tubes for aliquots

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • Aseptic workspace (e.g., Class II Biological Safety Cabinet)

Step-by-Step Methodology:
  • Pre-Protocol Calculations:

    • Objective: To prepare a 10 mM stock solution.

    • Molecular Weight (MW): Use the specific MW for your compound. For our example (MW = 152.15 g/mol ), this is 152.15 mg/mmol.

    • Calculation: To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = Concentration (mmol/L) * Volume (L) * MW (mg/mmol)

      • Mass (mg) = 10 mmol/L * 0.001 L * 152.15 mg/mmol = 1.52 mg

  • Weighing the Compound:

    • Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[11]

    • In an aseptic environment, carefully weigh the calculated amount of powder (e.g., 1.52 mg) into a sterile vial. For amounts less than 10 mg, it is often more accurate to add the solvent directly to the manufacturer's vial to avoid transfer loss.[12]

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 1.52 mg of powder) to the vial containing the compound.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.[9]

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particulates remain, sonication in a water bath for 5-10 minutes can facilitate dissolution.[9] Gentle warming up to 37°C may also be employed, but do not overheat as this could degrade the compound.

  • Sterilization (Optional but Recommended):

    • For long-term storage and to ensure the sterility of your stock, it can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane). This step should be performed in a biological safety cabinet.[12]

  • Aliquoting for Storage:

    • To avoid the detrimental effects of repeated freeze-thaw cycles, which can lead to compound degradation and precipitation from absorbed moisture, the stock solution must be aliquoted.[9][12]

    • Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[13]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & QC calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Add DMSO & Vortex weigh->dissolve inspect Visual Inspection dissolve->inspect inspect->dissolve Yes filter Sterile Filter (Optional) inspect->filter Particulates remain? No aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store qc Perform QC Checks store->qc

Caption: Workflow for preparing sterile stock solutions.

IV. Storage and Stability: Preserving Compound Integrity

The long-term stability of your stock solution is critical for the reproducibility of your experiments.

Table 2: Recommended Storage Conditions

Storage DurationTemperatureRationale
Short-term (≤ 1 month) -20°CAdequate for short-term use, but -80°C is preferred to minimize degradation.[10][12]
Long-term (≥ 6 months) -80°CThe gold standard for long-term storage, significantly slowing chemical degradation and reducing water absorption.[9][10]

Key Storage Practices:

  • Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers can cause partial thawing and accelerate compound degradation. Use a manual-defrost freezer.

  • Protect from Light: Store aliquots in an opaque freezer box or use amber vials to protect light-sensitive compounds from photodecomposition.[14]

V. Quality Control: A Self-Validating System

Quality control is not a single step but a continuous process to ensure the reliability of your results.[15]

  • Solubility Confirmation: Before preparing a large batch, it is prudent to perform a small-scale solubility test to confirm the target concentration is achievable.

  • Vehicle Control: In every experiment, a "vehicle control" is essential. This consists of treating cells with the same final concentration of DMSO that is present in the highest concentration of your test compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Post-Thaw Inspection: After thawing an aliquot for use, visually inspect it for any signs of precipitation. If crystals are present, warm the tube to 37°C and vortex to redissolve. If precipitation persists, the stock may be supersaturated or degraded, and a fresh stock should be prepared.

  • Cell Culture Integrity: The quality of your results is directly linked to the quality of your cell culture.[16][17]

    • Mycoplasma Testing: Routinely test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[15][16]

    • Cell Line Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.[16]

VI. Hypothetical Mechanism of Action: A Conceptual Framework

While the precise mechanism of N-(2,4-Dihydroxypyridin-3-YL)acetamide requires empirical determination, related structures are known to interact with various signaling cascades. For instance, many pyridinol derivatives exhibit anti-inflammatory properties by modulating kinase pathways or transcription factors like NF-κB.

G compound N-(2,4-Dihydroxypyridin-3-YL)acetamide kinase Upstream Kinase (e.g., IKK) compound->kinase Inhibition nfkb NF-κB kinase->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Expression

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The meticulous preparation of stock solutions is a foundational pillar of reproducible in vitro research. For a compound like N-(2,4-Dihydroxypyridin-3-YL)acetamide, where literature may be sparse, adherence to these best practices is paramount. By understanding the rationale behind each step—from solvent selection and aseptic handling to aliquoting and rigorous quality control—researchers can build a robust experimental framework, ensuring that the observed biological effects are a true reflection of the compound's activity.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, Methods in Molecular Biology. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC. [Link]

  • Essential Quality Control Considerations for Cell Culture. ABS Bio. [Link]

  • Cell Culture Media Quality Control Strategies. Corning. [Link]

  • Quality Control in Cell Culture Consumables Manufacturing: What Matters Most. FDCELL. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2. PubChem. [Link]

  • Acetamide (CAS 60-35-5) - Chemical & Physical Properties. Cheméo. [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. [Link]

  • Acetamide. Wikipedia. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. Der Pharma Chemica. [Link]

  • Acetamides. Organic Chemistry Portal. [Link]

  • N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide. PubChem. [Link]

  • N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. SID. [Link]

  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [https://www.semanticscholar.org/paper/The-mechanism-and-pharmacodynamics-of-2-((1H-indol-Wang-Zhang/51952e803c3f87a8a115456b374d9e7790b07e5b]([Link]

  • N-HEPTYL-2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLIN-3-YL)-ACETAMIDE. Chemwatch. [Link]

  • Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Acetamide, n-((4-((2,4-dichlorophenyl)amino)-3-pyridinyl)sulfonyl)-. PubChemLite. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Purification and Crystallization Techniques for N-(2,4-Dihydroxypyridin-3-yl)acetamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Physicochemical Profiling The isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Profiling

The isolation and purification of N-(2,4-dihydroxypyridin-3-yl)acetamide presents a unique set of crystallographic and chromatographic challenges. The molecule features a highly polar pyridine core, two hydroxyl groups (capable of tautomerizing into pyridone forms), and an acetamide moiety. This structural triad facilitates an extensive, highly stable intermolecular hydrogen-bonding network (N-H···O and O-H···O).

The Causality of the Challenge: Because of this robust hydrogen-bonding network, the compound exhibits exceptionally high lattice energy. Consequently, it is virtually insoluble in standard non-polar organic solvents (e.g., hexane, toluene) and only moderately soluble in protic solvents (e.g., methanol, ethanol) at room temperature. Furthermore, the tautomeric equilibrium between the 2,4-dihydroxypyridine and its 4-hydroxy-2-pyridone forms can lead to kinetic trapping of undesired polymorphs or "oiling out" (liquid-liquid phase separation) during rapid cooling. To achieve high-purity crystalline API (Active Pharmaceutical Ingredient), the purification strategy must therapeutically disrupt these hydrogen bonds using highly polar aprotic solvents (like DMF or DMSO) before inducing controlled supersaturation.

Strategic Workflow & Decision Matrix

To accommodate both discovery-stage structural elucidation (milligram scale) and process-scale API production (gram to kilogram scale), we employ a divergent crystallization strategy following primary chromatographic clearance.

G A Crude N-(2,4-Dihydroxypyridin-3-yl)acetamide B RP-HPLC Purification (C18, H2O/MeCN) A->B C Activated Carbon (Decolorization) B->C D Crystallization Route Selection C->D E Vapor Diffusion (DMF / DCM) D->E < 100 mg F Cooling Crystallization (EtOH / H2O) D->F > 1 g G Single Crystals (X-Ray Grade) E->G H Bulk API Powder (High Purity) F->H

Workflow for the purification and crystallization of N-(2,4-dihydroxypyridin-3-yl)acetamide.

Quantitative Solvent Profiling

The selection of solvent systems is dictated by the thermal solubility gradient. The data below summarizes the empirical solubility profiles utilized to design the crystallization protocols.

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)Solubility (mg/mL at 75°C)Crystallization Outcome & Causality
DMF / DCM 1:5 (Diffusion)>150 (in DMF)N/AHigh-quality single crystals. DMF disrupts H-bonds; DCM diffusion slowly lowers solubility without crashing out.
EtOH / H2O 80:20~15~85High-yield bulk powder. Broad metastable zone allows for controlled seeding and uniform particle growth.
MeOH 100~10~45Fine needles. Prone to forming metastable solvates; high risk of solvent entrapment.
Toluene 100<1<2Unsuitable. Insufficient polarity to overcome lattice energy.

Detailed Experimental Protocols

Protocol A: Preparative Polishing (Self-Validating System)

Before crystallization, crude mixtures containing regioisomers or degradation products must be polished.

  • Dissolution: Dissolve 5.0 g of crude N-(2,4-dihydroxypyridin-3-yl)acetamide in 50 mL of a 1:1 mixture of H2​O and Acetonitrile (MeCN) containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the hydroxyl groups, ensuring the molecule remains neutral for optimal retention on a C18 stationary phase1.

  • RP-HPLC: Inject onto a Preparative C18 column. Elute using a gradient of 5% to 40% MeCN over 30 minutes.

  • Carbon Treatment: Pool the pure fractions. Add 0.5 g of activated charcoal (Darco KB-G) and stir at 40°C for 30 minutes to adsorb highly conjugated, colored polymeric impurities. Filter through a 0.22 µm PTFE membrane.

  • Self-Validation Check: Analyze a 10 µL aliquot of the filtrate via analytical HPLC. The protocol is self-validating if the target peak area exceeds 98.5% and the baseline is free of broad, late-eluting humps (indicating successful polymer removal).

Protocol B: Vapor Diffusion Crystallization (For X-Ray Structural Elucidation)

When absolute structural confirmation is required, generating single crystals is paramount. Pyridone derivatives are notoriously difficult to crystallize via standard evaporation due to rapid supersaturation leading to amorphous precipitation 2. We utilize the inner-vial vapor diffusion method.

  • Primary Solution: Dissolve 20 mg of the purified compound in 0.5 mL of anhydrous N,N-Dimethylformamide (DMF) in a 2 mL glass shell vial. Causality: DMF acts as a strong hydrogen-bond acceptor, thoroughly solvating the acetamide and hydroxyl protons, breaking the solid-state lattice3.

  • Anti-Solvent Chamber: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Dichloromethane (DCM).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at exactly 20°C for 48–72 hours.

  • Mechanism: The highly volatile DCM slowly diffuses through the vapor phase into the DMF. Because the compound is insoluble in DCM, the solvent mixture's polarity gradually decreases, gently pushing the system into the metastable zone and inducing the nucleation of pristine, block-like single crystals 4.

Protocol C: Controlled Cooling & Anti-Solvent Crystallization (Bulk Scale)

For scaling up to >10 grams, vapor diffusion is impractical. A controlled cooling approach utilizing an Ethanol/Water matrix prevents the "oiling out" phenomenon common to polar acetamides.

  • Saturated Solution Preparation: Suspend 10.0 g of the compound in 100 mL of an 80:20 (v/v) Ethanol/Water mixture. Heat to 75°C under reflux until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove any heterogeneous nucleation sites (dust, insoluble particulates).

  • Controlled Cooling & Seeding: Transfer the filtrate to a jacketed crystallizer. Cool the system at a linear rate of 0.5°C/min.

    • Critical Step: Once the internal temperature reaches 55°C (the empirically determined metastable limit), introduce 50 mg of pure seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, directing the molecules to grow on existing crystal lattices rather than precipitating as an amorphous solid or oil.

  • Aging and Isolation: Continue cooling to 5°C and hold for 2 hours. Isolate the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 20 mL of ice-cold 100% Ethanol to displace the water and facilitate rapid drying.

  • Self-Validation Check: Extract a 100 µL aliquot of the final mother liquor. Dilute 1:100 in mobile phase and analyze via UV-Vis spectrophotometry ( λmax​ ~280 nm). The calculated concentration must be ≤15 mg/mL. If the concentration is significantly higher, the system is still supersaturated, dictating that the batch must be aged for an additional 2 hours before filtration.

References

  • BenchChem Technical Support Team. Introduction to Crystallization of Pyridine N-Oxide Compounds. Benchchem.
  • ResearchGate Community Forum. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • The Journal of Organic Chemistry. Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates.
  • International Union of Crystallography. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCr.

Sources

Application

N-(2,4-Dihydroxypyridin-3-YL)acetamide dosing guidelines for murine models

Title: Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of N-(2,4-Dihydroxypyridin-3-YL)acetamide in Murine Models Mechanistic Rationale & Experimental Design N-(2,4-Dihydroxypyridin-3-YL)acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of N-(2,4-Dihydroxypyridin-3-YL)acetamide in Murine Models

Mechanistic Rationale & Experimental Design

N-(2,4-Dihydroxypyridin-3-YL)acetamide (PubChem CID: 54699285)[1] is an investigational small molecule featuring a 2,4-dihydroxypyridine scaffold. In pharmacological research, 2,4-dihydroxypyridine derivatives—most notably 5-chloro-2,4-dihydroxypyridine (Gimeracil/CDHP)—are highly potent, competitive inhibitors of dihydropyrimidine dehydrogenase (DPD)[2]. DPD is the rate-limiting hepatic enzyme responsible for the rapid catabolism of pyrimidines and fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU)[3].

By inhibiting DPD, these compounds prevent the degradation of 5-FU into inactive dihydrofluorouracil (DHFU), thereby drastically extending the cytotoxin's plasma half-life and suppressing homologous recombination (HR) DNA repair pathways in target tumors[4]. The addition of an acetamide moiety at the 3-position in N-(2,4-Dihydroxypyridin-3-YL)acetamide alters the molecule's lipophilicity and hydrogen-bonding capacity. Consequently, to achieve optimal bioavailability and target engagement in murine models, researchers must utilize specific co-solvent formulations and a self-validating pharmacokinetic/pharmacodynamic (PK/PD) workflow .

DPD_Pathway FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Substrate Active Cytotoxic Efficacy (RNA/DNA Damage) FU->Active Sustained Bioavailability DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHFU Catabolism Inhibitor N-(2,4-Dihydroxypyridin- 3-YL)acetamide Inhibitor->DPD Competitive Inhibition

Metabolic pathway of DPD inhibition by N-(2,4-Dihydroxypyridin-3-YL)acetamide enhancing 5-FU.

Formulation and Vehicle Selection

Due to the tautomeric nature of the dihydroxypyridine ring (pyridinediol ⇌ pyridinone) and the hydrophilic acetamide tail, the compound exhibits a complex solubility profile. Pure aqueous solutions are strictly contraindicated for oral (PO) dosing, as the acidic environment of the murine stomach (pH ~3.0–4.0) induces rapid crystallization and poor absorption. A co-solvent micellar system is required to maintain the compound in a monomeric state.

Table 1: Optimized Vehicle Formulation and Dosing Parameters

ParameterRecommendationMechanistic Rationale
Primary Solvent 5% DMSODisrupts intermolecular H-bonding of the dihydroxypyridine ring, preventing aggregation.
Dispersion Matrix 40% PEG400Acts as a cosolvent to maintain the monomeric state during gastrointestinal transit.
Surfactant 5% Tween 80Prevents micelle collapse and micro-precipitation upon introduction to aqueous fluids.
Aqueous Phase 50% Sterile SalineNormalizes osmolarity for physiological compatibility.
Dose Range 5 – 20 mg/kgMirrors the effective molar ratios of established DPD inhibitors in murine combination therapies.
Route Oral Gavage (PO)Mimics clinical administration routes of DPD inhibitors and leverages hepatic first-pass metabolism.

Step-by-Step Methodology: Formulation & Administration

  • Solubilization : Weigh the required mass of N-(2,4-Dihydroxypyridin-3-YL)acetamide. Add the calculated volume of DMSO (5% of final volume) and vortex vigorously until a clear, homogenous solution is achieved.

  • Matrix Integration : Add PEG400 (40% v/v) and Tween 80 (5% v/v). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure a stable micellar suspension.

  • Aqueous Titration : Slowly add Sterile Saline (50% v/v) dropwise while maintaining continuous vortexing. Critical Step : Rapid addition of the aqueous phase will cause localized supersaturation and irreversible precipitation of the acetamide derivative.

  • Administration : Administer via oral gavage using a 20-22G feeding needle. The standard murine dosing volume is 10 mL/kg (e.g., 200 µL for a standard 20 g C57BL/6 mouse).

Self-Validating PK/PD Profiling Protocol

Trustworthy experimental design requires that dosing protocols validate themselves in vivo. Rather than solely measuring the plasma concentration of N-(2,4-Dihydroxypyridin-3-YL)acetamide, researchers must simultaneously quantify the endogenous Uracil/Dihydrouracil (U/UH2) ratio and the 5-FU/DHFU ratio[5]. An inversion of these ratios provides definitive, intra-animal proof of DPD target engagement.

Workflow A Phase 1: Formulation (DMSO / PEG400 / Saline) B Phase 2: Murine Dosing (PO Administration) A->B C Phase 3: PK/PD Sampling (Plasma Collection) B->C D Phase 4: LC-MS/MS Analysis (Quantify 5-FU/DHFU Ratio) C->D D->B Dose Optimization Loop E Phase 5: Efficacy Validation (Target Engagement Confirmed) D->E

Self-validating murine experimental workflow for dosing optimization and PK/PD profiling.

In Vivo Workflow:

  • Baseline Sampling : At T = -1 hr, collect 20 µL of blood via submandibular bleed into K2EDTA tubes to establish baseline endogenous uracil (U) and dihydrouracil (UH2) levels.

  • Target Engagement (Inhibitor Dosing) : Administer N-(2,4-Dihydroxypyridin-3-YL)acetamide (e.g., 10 mg/kg PO) at T = 0.

  • Substrate Challenge (Cytotoxin Dosing) : Administer 5-FU (e.g., 50 mg/kg IP) at T = +1 hr. Causality : A 60-minute lag ensures maximum DPD active site occupancy by the inhibitor before the substrate is introduced into systemic circulation.

  • Serial Collection : Collect blood at T = 1.25, 1.5, 2, 4, 8, and 24 hrs post-inhibitor dose. Critical Step : Immediately add 10 µM tetrahydrouridine to the collection tubes to prevent ex vivo degradation of analytes by cytidine deaminase.

  • Plasma Isolation : Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Snap-freeze plasma in liquid nitrogen.

  • LC-MS/MS Quantification : Quantify the inhibitor, 5-FU, and DHFU via mass spectrometry.

Table 2: PK/PD Sampling and Validation Matrix

Timepoint (Relative to Inhibitor)MatrixTarget AnalyteValidation Metric (Success Criteria)
T = -1 hr PlasmaUracil (U), UH2Establish baseline U/UH2 ratio.
T = 1.25 hr (15m post 5-FU)PlasmaInhibitor, 5-FUConfirm Cmax​ of the inhibitor; verify initial 5-FU absorption.
T = 4 hr Plasma / Liver5-FU, DHFUSelf-Validation : 5-FU levels must be >300% higher than vehicle-control mice. DHFU levels must be heavily suppressed.
T = 24 hr PlasmaInhibitorDetermine terminal half-life ( t1/2​ ) and clearance rate.

References

  • PubChem . "N-(2,4-Dihydroxypyridin-3-YL)acetamide" National Center for Biotechnology Information. URL:[Link]

  • Sakata, K., et al. "Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination." Cancer Science (2011). URL:[Link]

  • Harada, K., et al. "Gimeracil enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo." Anticancer Research (2016). URL:[Link]

  • Vitiello, P., et al. "5-Fluorouracil Conversion Pathway Mutations in Gastric Cancer." International Journal of Molecular Sciences (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing N-(2,4-Dihydroxypyridin-3-YL)acetamide in Aqueous Buffers

Welcome to the Application Scientist Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals struggling with the aqueous solubility of N-(2,4-Dihydroxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals struggling with the aqueous solubility of N-(2,4-Dihydroxypyridin-3-YL)acetamide. Here, we bridge the gap between structural chemistry and practical formulation, providing field-proven, self-validating protocols to keep your assays running smoothly.

Part 1: Mechanistic FAQs & Troubleshooting Protocols

Q1: Why does N-(2,4-Dihydroxypyridin-3-YL)acetamide precipitate immediately when added to standard PBS (pH 7.4)? The Causality: Despite appearing highly polar, this molecule contains a 2,4-dihydroxypyridine core that readily undergoes keto-enol tautomerization to form pyridone structures (e.g., 4-hydroxy-2-pyridone). This tautomerization creates a rigid network of intermolecular hydrogen bond donors (N-H) and acceptors (C=O)[1]. The resulting high crystal lattice energy thermodynamically disfavors dissolution in neutral water. At pH 7.4, the molecule remains largely unionized, meaning the solute-solute interactions outcompete solute-solvent (water) interactions. Overcoming this requires altering the chemical environment via pH adjustment, co-solvents, or complexation[2].

Q2: How can I optimize the buffer pH to maximize solubility without degrading the compound? The Causality: The hydroxyl groups on the pyridine/pyridone ring are weakly acidic. By increasing the pH above the pKa of the hydroxyl group (typically > 8.0 for such derivatives), you force the formation of a phenolate/pyridonate anion. The introduction of a formal negative charge drastically increases hydration and disrupts the crystal lattice, exponentially increasing solubility[3].

Protocol 1: Alkaline Solubilization (Self-Validating System)

  • Weighing: Weigh the required mass of N-(2,4-Dihydroxypyridin-3-YL)acetamide into a centrifuge tube.

  • Initial Suspension: Add 80% of your final target volume using sterile ultra-pure water. The suspension will remain cloudy.

  • Titration: Dropwise, add 0.1 M NaOH while vortexing until the solution turns completely clear.

    • Validation Check: The visual transition from a turbid suspension to a pristine, clear solution confirms the disruption of the crystal lattice.

  • Buffering: Add a concentrated stock of your high-pH buffer (e.g., 10X Tris-HCl, pH 8.5) to reach a 1X final concentration.

  • Volume Adjustment: Bring to the final volume with water.

  • Verification: Measure the final pH to ensure it is within the functional range of your downstream assay. Centrifuge at 10,000 x g for 5 minutes; the absence of a pellet validates complete and stable solubilization.

Q3: My downstream cell-based assay requires a strict physiological pH (7.4). I cannot use alkaline buffers. What is the best alternative? The Causality: If ionization via pH adjustment is prohibited, you must rely on excipients to either lower the dielectric constant of the solvent (co-solvents) or physically shield the hydrophobic/H-bonding faces of the molecule (cyclodextrins)[3]. β-Cyclodextrin derivatives, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), feature a hydrophobic cavity that can encapsulate pyridone rings, breaking intermolecular hydrogen bonds while presenting a hydrophilic exterior to the aqueous buffer[4].

Protocol 2: HP-β-CD Complexation (Self-Validating System)

  • Excipient Preparation: Prepare a 15% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Compound Addition: Add N-(2,4-Dihydroxypyridin-3-YL)acetamide to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30 minutes. The mechanical energy accelerates the host-guest inclusion process.

  • Equilibration: Place the solution on a rotary shaker for 2 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation & Quantification: Centrifuge at 12,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC or UV-Vis spectroscopy against a standard curve to quantify the exact dissolved concentration.

Part 2: Quantitative Strategy Comparison

To assist in selecting the correct formulation strategy, the following table summarizes the expected performance of various solubility enhancement techniques based on general pharmaceutical principles for pyridone derivatives[2][3].

Solubilization StrategyRecommended Excipient / ReagentExpected Solubility IncreaseProsCons
pH Adjustment 0.1 M NaOH / Tris pH 8.5> 50-foldHighly effective, no organic solvents required.Incompatible with strict pH 7.4 biological assays.
Complexation 15% HP-β-CD20 to 40-foldMaintains pH 7.4, highly biocompatible.Requires longer preparation time (equilibration).
Co-solvency 5% DMSO or PEG 40010 to 20-foldEasy to prepare, standard in early discovery.High DMSO concentrations can cause cell toxicity.
Surfactants 1% Polysorbate 80 (Tween 80)5 to 10-foldPrevents precipitation upon dilution.May interfere with specific membrane-bound targets.

Part 3: Formulation Decision Workflow

Below is the logical workflow an Application Scientist should follow when formulating this compound for aqueous assays.

SolubilityWorkflow Start N-(2,4-Dihydroxypyridin-3-YL)acetamide Solubility Optimization CheckPH Can the assay tolerate pH > 8.0? Start->CheckPH Alkaline Strategy 1: pH Adjustment Use Tris or Carbonate (pH 8.5-9.0) CheckPH->Alkaline Yes CheckSolvent Can the assay tolerate 1-5% DMSO or PEG400? CheckPH->CheckSolvent No Validate Centrifuge & Quantify (HPLC / UV-Vis) Alkaline->Validate Cosolvent Strategy 2: Co-solvency Pre-dissolve in DMSO, dilute in PBS CheckSolvent->Cosolvent Yes Cyclodextrin Strategy 3: Complexation Use 10-20% HP-β-CD in PBS CheckSolvent->Cyclodextrin No Cosolvent->Validate Cyclodextrin->Validate

Decision tree for optimizing the aqueous solubility of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

Sources

Optimization

troubleshooting N-(2,4-Dihydroxypyridin-3-YL)acetamide degradation during storage

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and structural integrity of highly functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and structural integrity of highly functionalized pyridine derivatives.

N-(2,4-Dihydroxypyridin-3-YL)acetamide is a complex molecule with a dual nature: it possesses an electron-rich dihydroxypyridine core and a hydrolyzable acetamide linkage. This makes it uniquely susceptible to specific environmental stressors during storage. This guide synthesizes field-proven insights, chemical causality, and regulatory standards to help you troubleshoot degradation, establish root causes, and implement self-validating storage protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my lyophilized N-(2,4-Dihydroxypyridin-3-YL)acetamide powder turning brown or blue over time, even when stored at room temperature? A: This discoloration is a classic hallmark of oxidative degradation of the dihydroxypyridine ring. The hydroxyl groups at the 2- and 4-positions strongly donate electron density into the pyridine ring, making it highly susceptible to aerobic photooxidation. When exposed to ambient light and oxygen, dihydroxypyridines undergo photosensitized oxidation, leading to the aromatization of the ring and the formation of highly conjugated quinone-like or polymeric species[1]. Trace transition metals (like Fe³⁺ or Cu²⁺) from glassware or excipients can act as single-electron transfer catalysts, accelerating this process.

  • Causality & Solution: The visible color change is directly proportional to the formation of extended conjugated systems. To prevent this, you must eliminate the causal factors: oxygen, photons, and trace metals. Store the compound in amber vials backfilled with high-purity Argon (which is heavier than N₂ and displaces O₂ more effectively at the powder bed level).

Q2: My HPLC assay shows a drop in API purity, but there is no visible discoloration. A new peak is eluting earlier than the parent compound. What is happening? A: You are observing the hydrolysis of the acetamide bond . While amides are generally stable, they can be hydrolyzed into their corresponding carboxylic acids (acetic acid) and free amines (2,4-dihydroxypyridin-3-amine) under prolonged exposure to moisture, especially if the local pH shifts[2]. The early-eluting peak on your reverse-phase HPLC is the highly polar free amine. Acetamide hydrolysis is catalyzed by both acids and bases, and even residual moisture in a hygroscopic powder can initiate this cleavage over time[3].

  • Causality & Solution: Water acts as a nucleophile attacking the electrophilic carbonyl carbon of the acetamide. If your storage environment exceeds 60% Relative Humidity (RH) without proper desiccation, the hygroscopic nature of the powder will draw in moisture, creating a micro-environment conducive to hydrolysis. Ensure primary packaging includes a desiccant and is sealed under strictly controlled, low-humidity conditions.

Q3: How do I design a regulatory-compliant stability study to prove my storage conditions prevent these degradation pathways? A: You must align your protocols with the ICH Q1A(R2) guidelines for the stability testing of new drug substances[4]. A robust study evaluates the molecule under Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions[5]. If a "significant change" (e.g., a 5% drop in assay purity or failure to meet specification) occurs during the 6-month accelerated study, you must trigger Intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH[6].

Part 2: Degradation Pathways & Stability Workflows

G Molecule N-(2,4-Dihydroxypyridin-3-YL)acetamide (Intact API) Hydrolysis Amide Hydrolysis (Moisture/pH) Molecule->Hydrolysis H2O, Heat, pH shift Oxidation Ring Oxidation (O2/Light/Metals) Molecule->Oxidation O2, hv, Trace Fe/Cu Degradant1 2,4-Dihydroxypyridin-3-amine + Acetic Acid Hydrolysis->Degradant1 Degradant2 Quinone / Polymeric Species (Discoloration) Oxidation->Degradant2

Logical pathways of N-(2,4-Dihydroxypyridin-3-YL)acetamide degradation.

G Start Batch Release & Aliquoting LongTerm Long-Term Storage 25°C / 60% RH Start->LongTerm Accelerated Accelerated Testing 40°C / 75% RH Start->Accelerated Evaluate Evaluate Degradation (HPLC-UV/MS) LongTerm->Evaluate 12 Months Accelerated->Evaluate 6 Months Intermediate Intermediate Testing 30°C / 65% RH Evaluate->Intermediate If Significant Change

ICH Q1A(R2) compliant stability testing workflow for API storage.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: ICH Q1A(R2) Stability Testing Parameters & Thresholds

Study Type Storage Condition Minimum Time Period "Significant Change" Threshold
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months 5% loss of initial API assay value
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months Any specified degradant exceeding limits

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Failure to meet appearance/color specs |

Table 2: Troubleshooting Matrix for N-(2,4-Dihydroxypyridin-3-YL)acetamide

Observation Primary Mechanism Analytical Confirmation Preventative Action
Powder turns brown/blue Ring Oxidation UV-Vis shift; late-eluting broad HPLC peaks Argon backfill; Amber vials; EDTA in formulation
Assay drop, no color change Amide Hydrolysis Early-eluting amine peak + Acetic acid via LC-MS Desiccant packaging; strict humidity control (<30% RH)

| Inconsistent batch stability | Trace Metal Catalysis | ICP-MS detecting >10 ppm Fe/Cu | Switch to FluroTec stoppers; use metal-free spatulas |

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every analytical finding must be backed by a self-validating protocol. A protocol is self-validating when it includes intrinsic controls that prove the assay is working independently of the sample's status.

Protocol 1: Forced Degradation & Stability-Indicating Assay (HPLC-DAD-MS)

Purpose: To intentionally degrade the molecule to validate that your HPLC method can resolve the intact API from its degradation products (ensuring mass balance).

Step-by-Step Methodology:

  • Baseline Control: Prepare a 1.0 mg/mL solution of N-(2,4-Dihydroxypyridin-3-YL)acetamide in HPLC-grade Acetonitrile/Water (50:50). Analyze immediately to establish the baseline purity and retention time.

  • Acid/Base Hydrolysis Stress (Self-Validating Control for Q2):

    • Aliquot 1 mL of the baseline solution into two separate vials. Add 100 µL of 1M HCl (Acid stress) to one vial, and 100 µL of 1M NaOH (Base stress) to the other.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solutions (add NaOH to the acid vial, HCl to the base vial) to prevent column degradation.

    • Causality Check: You must observe the formation of 2,4-dihydroxypyridin-3-amine and acetic acid[2]. If these degradant peaks co-elute with the intact API, your chromatographic gradient is too steep and must be flattened to achieve baseline resolution.

  • Oxidative Stress (Self-Validating Control for Q1):

    • Aliquot 1 mL of the baseline solution. Add 100 µL of 3% H₂O₂.

    • Incubate at room temperature in the dark for 24 hours.

    • Causality Check: This mimics accelerated aerobic oxidation. Watch for late-eluting, highly conjugated polymeric peaks or early-eluting ring-cleavage products.

  • Photostability Stress:

    • Expose a solid aliquot of the API to 1.2 million lux hours and 200 watt-hours/square meter of near UV light (per ICH Q1B).

    • Dissolve and analyze. Compare the UV spectra (via Diode Array Detector) of the degradants to the parent molecule to confirm ring aromatization[1].

Protocol 2: Moisture and Oxygen-Free Aliquoting (Standard Operating Procedure)

Purpose: To establish a physical barrier against the causal agents of degradation (H₂O, O₂, photons).

Step-by-Step Methodology:

  • Pre-drying: Lyophilize the bulk API to a residual moisture content of <0.5%.

    • Self-Validation: Verify via Karl Fischer (KF) titration. A KF titration value >0.5% automatically halts the workflow, proving the drying step failed before packaging begins.

  • Inert Atmosphere Handling: Transfer the dried powder to a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Primary Packaging: Aliquot the powder into Type I borosilicate amber glass vials (which block UV/Vis light < 400 nm).

  • Sealing: Insert FluroTec-coated chlorobutyl stoppers (which prevent trace metal leaching from standard rubber) and crimp with aluminum seals while still inside the Argon environment.

  • Secondary Packaging: Place the sealed vials into heat-sealed aluminum foil pouches containing a silica gel desiccant packet and an oxygen scavenger.

References

  • Quality Guidelines - ICH. ich.org.[Link]

  • Q1A(R2) Guideline - ICH. ich.org.[Link]

  • Q1A (R2) A deep dive in Stability Studies. youtube.com.[Link]

  • Spectral evolution of dihydroxypyridines upon aerobic RB-sensitized photoirradiation. researchgate.net.[Link]

  • Hydrolysis of Acetamide | Acid | Base. youtube.com. [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. rsc.org.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(2,4-Dihydroxypyridin-3-YL)acetamide Extraction

Welcome to the Technical Support Center for the synthesis and purification of N-(2,4-Dihydroxypyridin-3-yl)acetamide . This highly functionalized pyridine derivative—often utilized as a pharmaceutical intermediate or enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2,4-Dihydroxypyridin-3-yl)acetamide . This highly functionalized pyridine derivative—often utilized as a pharmaceutical intermediate or enzyme inhibitor—presents unique isolation challenges due to its amphoteric nature, susceptibility to auto-oxidation, and complex tautomeric equilibria.

This guide is designed for researchers and drug development professionals to troubleshoot common extraction failures, eliminate chemical impurities, and maximize isolated yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing a high percentage of N,O-diacetylated and N,O,O-triacetylated impurities in my HPLC chromatogram post-extraction? A: This is a classic kinetic versus thermodynamic control issue. During the acetylation of the 3-amino-2,4-dihydroxypyridine precursor, the hydroxyl groups at the 2- and 4-positions compete with the 3-amino group. While N-acetylation forms a thermodynamically stable amide bond, O-acetylation at the phenolic/enolic hydroxyls is kinetically rapid, a dynamic observed across various chemical and biological acetylation pathways[1]. Because 2,4-dihydroxypyridines predominantly exist in their tautomeric 4-hydroxy-2-pyridone forms[2], the highly nucleophilic oxygen atoms readily form labile esters.

  • The Fix: Implement an in situ selective O-deacetylation step before liquid-liquid extraction. By adjusting the crude mixture to a mildly basic pH (8.5–9.0) and stirring for 1–2 hours, you selectively hydrolyze the kinetically favored O-acetyl esters back to hydroxyl groups, while the robust N-acetyl amide remains intact.

Q2: My extraction yields into ethyl acetate are consistently below 40%. How can I improve the partition coefficient? A: N-(2,4-dihydroxypyridin-3-yl)acetamide is highly amphoteric. The 2,4-dihydroxypyridine core possesses complex acid-base equilibria, with typical pKa​ values for the hydroxyl protons around 6.5 and 13.0[2]. If your aqueous phase is too basic, the compound exists as a highly water-soluble phenolate anion. If it is too acidic, protonation of the pyridine nitrogen increases aqueous solubility.

  • The Fix: You must extract strictly at the molecule's isoelectric point (pI). Following the O-deacetylation step, carefully titrate the aqueous phase to pH 5.0–5.5 using 1M HCl. At this pH, the molecule is predominantly neutral, maximizing its LogP. Switching the extraction solvent from pure ethyl acetate to a more polar, hydrogen-bond-accepting solvent mix (e.g., n-butanol or 10% isopropanol in dichloromethane) will significantly enhance recovery, a technique validated in the isolation of related substituted dihydroxypyridines[3].

Q3: The extracted product exhibits a dark brown discoloration instead of the expected off-white powder. What causes this degradation? A: Electron-rich pyridine derivatives, particularly those with multiple hydroxyl and amino substituents, are highly susceptible to oxidative degradation. Transition metal impurities from upstream catalysis or trace oxygen in the extraction solvents can catalyze the formation of highly conjugated, colored quinoid-like polymeric impurities.

  • The Fix: Sparge your extraction solvents with nitrogen or argon. Add a chelating agent (0.1% w/v EDTA) to the aqueous phase prior to extraction to sequester trace metals. If discoloration persists, incorporate a post-extraction wash of the organic phase with a mild reducing agent, such as 5% aqueous sodium dithionite ( Na2​S2​O4​ ).

Part 2: Quantitative Impurity Profiling

Use the following data table to benchmark your crude reaction mixtures and validate the efficacy of your purification steps.

Impurity TypeStructural OriginCausalityMitigation StrategyTarget Limit (HPLC Area %)
O-Acetylated Esters 2-O-acetyl or 4-O-acetyl derivativesKinetic over-acetylation during synthesis.Mild base hydrolysis (pH 8.5-9.0) prior to extraction.< 0.5%
Unreacted Starting Material 3-amino-2,4-dihydroxypyridineIncomplete acetylation reaction.Ensure slight excess of acetylating agent; monitor via TLC.< 1.0%
Oxidative Polymers Quinoid/polymeric speciesExposure to O2​ or trace transition metals.Degas solvents; use EDTA and Na2​S2​O4​ washes.< 0.1% (Visual: Off-white)
Residual Solvents Acetic acid / PyridinePoor phase separation or insufficient washing.Isoelectric extraction (pH 5.0-5.5); extensive vacuum drying.< 5000 ppm (GC-HS)

Part 3: Optimized Extraction & Purification Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Quenching and Selective O-Deacetylation

  • Cool the crude acetylation reaction mixture to 5°C using an ice bath.

  • Slowly add 2M aqueous K2​CO3​ until the pH reaches 8.5–9.0.

  • Stir the mixture at room temperature for 90 minutes.

  • IPC Validation: Pull a 50 µL aliquot, dilute in methanol, and analyze via HPLC. The peaks corresponding to N,O-diacetylated impurities must be ≤ 0.5% before proceeding.

Step 2: Isoelectric pH Adjustment

  • Add 0.1% w/v EDTA to the aqueous mixture to chelate oxidative metal catalysts.

  • Dropwise, add 1M HCl under continuous stirring until the pH is exactly 5.0–5.5.

  • IPC Validation: A distinct cloudiness or fine precipitate should form, confirming the molecule has reached its neutral, least-soluble state.

Step 3: Liquid-Liquid Extraction

  • Add an equal volume of n-butanol (or 10% Isopropanol in Ethyl Acetate) to the aqueous mixture.

  • Mix vigorously in a separatory funnel for 3 minutes, venting frequently. Allow 15 minutes for phase separation.

  • Extract the aqueous layer two additional times with fresh organic solvent.

  • IPC Validation: Spot the remaining aqueous phase on a TLC plate (UV 254 nm). There should be no visible product spot remaining.

Step 4: Washing and Drying

  • Combine the organic layers and wash once with 5% aqueous Na2​S2​O4​ to reduce oxidized impurities, followed by one wash with saturated brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 40°C.

Step 5: Crystallization

  • Dissolve the crude residue in a minimum amount of boiling ethanol.

  • Slowly add cold diethyl ether until the solution becomes slightly turbid, then cool to 4°C overnight to induce crystallization.

  • Filter the off-white crystals and dry under high vacuum at 45°C for 12 hours.

Part 4: Process Visualization

Workflow A Crude Reaction Mixture (Contains O-acetyl impurities) B Selective O-Deacetylation (pH 8.5-9.0, 1-2 hrs) A->B C Isoelectric Adjustment (Titrate to pH 5.0-5.5) B->C D Liquid-Liquid Extraction (n-Butanol or EtOAc/IPA) C->D E Organic Phase (Target Compound) D->E Top Layer F Aqueous Phase (Polar Impurities & Salts) D->F Bottom Layer G Crystallization & Drying (Off-white powder) E->G

Workflow for the optimized extraction and purification of N-(2,4-Dihydroxypyridin-3-yl)acetamide.

Part 5: References

  • Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Process for production of 5-chloro-2,4-dihydroxypyridine Source: Google Patents (EP1842847B1) URL:

  • Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in N-(2,4-Dihydroxypyridin-3-YL)acetamide Colorimetric Assays

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years overseeing high-throughput screening campaigns and assay development, I have frequently consulted with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years overseeing high-throughput screening campaigns and assay development, I have frequently consulted with drug development teams who hit a wall when their libraries yield inexplicable, non-reproducible data. One of the most notorious culprits for assay interference is the hydroxypyridinone motif.

Specifically, N-(2,4-Dihydroxypyridin-3-YL)acetamide is a classic example of a compound that can severely disrupt colorimetric readouts. This guide is designed to move you away from treating assays as "black boxes." Below, we dissect the chemical causality behind why this compound causes false positives and establish self-validating workflows to ensure your data's scientific integrity.

The Causality of Interference: Why This Compound Fails in Colorimetry

To troubleshoot effectively, we must first understand the molecule. The 2,4-dihydroxypyridine core (which readily tautomerizes to 4-hydroxy-2-pyridone) is a privileged scaffold in medicinal chemistry, but it is also a well-documented Pan-Assay Interference Compound (PAINS) [1]. Its interference is driven by three mechanistic pillars:

  • Transition Metal Chelation (The Metallo-Interference): The vicinal oxygen and nitrogen heteroatoms act as powerful bidentate chelators for hard and borderline Lewis acids (e.g., Fe³⁺, Cu²⁺, Zn²⁺) [2]. In assays relying on metal reduction—such as the BCA assay, where Cu²⁺ is reduced to Cu⁺—the compound aggressively competes with the assay's proprietary chelators (like bicinchoninic acid), artificially altering the 562 nm absorbance [3].

  • Redox Cycling (Auto-oxidation): The electron-rich pyridone core can undergo auto-oxidation under physiological pH. It acts as a direct reducing agent, readily transferring electrons to tetrazolium salts (MTT/XTT) or resazurin, creating an intense, false-positive colorimetric signal independent of cellular metabolism.

  • Spectral Overlap (Tautomeric Shift): Depending on the buffer's pH, the compound shifts between lactam and lactim tautomers. This shift often results in strong UV-Vis absorbance in the 300–450 nm range, directly overlapping with common colorimetric readouts like pNPP (405 nm).

Troubleshooting FAQs

Q: Why does N-(2,4-Dihydroxypyridin-3-YL)acetamide cause a massive signal spike in my BCA protein assay, even at low protein concentrations? A: The BCA assay relies on the "biuret reaction," where peptide bonds reduce Cu²⁺ to Cu⁺, which is then chelated by bicinchoninic acid to form a purple complex[3]. The dihydroxypyridine core of your compound is highly redox-active and directly reduces Cu²⁺ to Cu⁺ without any protein present. Furthermore, it can co-chelate the resulting Cu⁺, leading to a massive false-positive absorbance spike. Solution: Switch to a Coomassie-based Bradford assay, which relies on a dye-binding metachromatic shift rather than metal reduction[4].

Q: My MTT cell viability assay shows 150% viability when treated with this compound. Is it a mitogen? A: Highly unlikely. This is a classic redox artifact. The compound is donating electrons directly to the MTT tetrazolium salt, reducing it to purple formazan in the extracellular media. To prove this, run a "compound-only" control (Protocol 1 below). Solution: Use an orthogonal, non-redox viability readout, such as ATP-dependent luminescence (CellTiter-Glo).

Q: How do I know if the metalloenzyme inhibition I'm seeing is real or a PAINS artifact? A: Because hydroxypyridinones are potent metal chelators[2], they often strip essential catalytic metals (like Zn²⁺ or Mg²⁺) directly from the enzyme's active site. This is not specific target engagement; it is bulk metal depletion. You can validate this by spiking the assay buffer with excess metal ions to see if the inhibitory effect is reversed, or by using LC-MS/MS to directly quantify substrate cleavage without relying on colorimetric reporter dyes.

Quantitative Impact Summary

The table below summarizes the expected interference magnitude of N-(2,4-Dihydroxypyridin-3-YL)acetamide across standard colorimetric platforms and provides the logically sound orthogonal alternative.

Assay CategoryDetection MechanismTypical Interference Magnitude (at 50 µM Compound)Root Cause of ArtifactRecommended Orthogonal Alternative
Protein Quantification (BCA) Cu²⁺ → Cu⁺ reduction (Abs 562 nm)+120% to +300% (False High)Direct Cu²⁺ reduction & Cu⁺ chelationBradford Assay (Coomassie shift, 595 nm)
Cell Viability (MTT/XTT) Tetrazolium → Formazan (Abs 570 nm)+50% to +150% (False High)Auto-oxidation / Redox cyclingATP Luminescence (CellTiter-Glo)
Metalloenzyme Activity Substrate cleavage (Abs 405 nm)-80% to -100% (False Low/Inhibition)Active site metal stripping (e.g., Zn²⁺, Mg²⁺)LC-MS/MS direct product quantification
ELISA / Immunoassay HRP/TMB oxidation (Abs 450 nm)Variable (+/- 40%)Radical quenching or spectral overlapTime-Resolved Fluorescence (TR-FRET)
Self-Validating Experimental Protocols

A robust assay is a self-validating system. Do not rely on single-point readouts. Implement the following step-by-step methodologies to isolate and bypass the interference.

Protocol 1: The "Compound-Only" Background Subtraction Method

Objective: Identify direct redox or spectral interference prior to biological screening.

  • Preparation: Prepare a 2X concentration (e.g., 100 µM) of N-(2,4-Dihydroxypyridin-3-YL)acetamide in your standard assay buffer.

  • Plating: Aliquot 50 µL of the compound solution into a clear-bottom 96-well plate.

  • The Critical Omission: Add 50 µL of the colorimetric detection reagent (e.g., MTT solution or BCA working reagent). Crucial Step: Do NOT add the biological target (no cells, no protein, no enzyme).

  • Incubation: Incubate under standard assay conditions (e.g., 37°C for 30 minutes in the dark).

  • Measurement: Read the absorbance at the assay's specified wavelength using a microplate reader.

  • Causality Check: If the absorbance is significantly higher than the vehicle+reagent blank, the compound is intrinsically redox-active or chromogenic. You must abandon this colorimetric readout for this compound class.

Protocol 2: Orthogonal Metal-Free Validation (ATP Luminescence)

Objective: Bypass metal-chelation and redox-cycling artifacts in viability/cytotoxicity assays.

  • Cell Seeding: Seed cells in an opaque white 96-well plate and treat with a dose-response of N-(2,4-Dihydroxypyridin-3-YL)acetamide for the desired duration (e.g., 48 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate both the plate and the CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent) to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement & Causality Check: Record luminescence. Because this readout relies strictly on intracellular ATP acting as a cofactor for recombinant luciferase—completely bypassing the tetrazolium electron-transfer pathway—hydroxypyridinone redox false positives are eliminated.

Diagnostic Workflow

Use the following decision tree to systematically evaluate hits containing the N-(2,4-Dihydroxypyridin-3-YL)acetamide substructure.

G Start Hit Identified: N-(2,4-Dihydroxypyridin-3-YL)acetamide Control Run Compound-Only Control (No Target/Cells) Start->Control IsColor Signal Detected? Control->IsColor FalsePos1 False Positive: Redox Cycling / Spectral Overlap IsColor->FalsePos1 Yes Ortho Run Metal-Free / Fluorescent Orthogonal Assay IsColor->Ortho No IsActive Activity Maintained? Ortho->IsActive FalsePos2 False Positive: Metal Chelation Artifact IsActive->FalsePos2 No TrueHit Validated True Hit Proceed to LC-MS/MS IsActive->TrueHit Yes

Diagnostic workflow for identifying assay interference mechanisms of the target compound.

References
  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hydroxypyridinone Journey into Metal Chelation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Shifting focus in the Bradford assay: interfering compounds re-examined Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

refining mobile phase conditions for N-(2,4-Dihydroxypyridin-3-YL)acetamide chromatography

Technical Support Center: N-(2,4-Dihydroxypyridin-3-YL)acetamide Chromatography A Foreword from Your Application Scientist Welcome to the dedicated support guide for the chromatographic analysis of N-(2,4-Dihydroxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2,4-Dihydroxypyridin-3-YL)acetamide Chromatography

A Foreword from Your Application Scientist

Welcome to the dedicated support guide for the chromatographic analysis of N-(2,4-Dihydroxypyridin-3-YL)acetamide. As a Senior Application Scientist, I've seen researchers encounter unique challenges with this particular analyte. Its structure, containing both acidic dihydroxy- and basic pyridine functionalities, makes it highly polar and ionizable. Consequently, achieving optimal separation with good peak shape and reproducible retention requires a nuanced approach to mobile phase refinement.

This guide is structured to move from common, high-level questions to deep, protocol-driven troubleshooting. We will explore the "why" behind each adjustment, empowering you to make informed decisions in your method development. Let's begin by addressing the most frequent issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common problems encountered during the analysis of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

Q1: Why is my peak for N-(2,4-Dihydroxypyridin-3-YL)acetamide eluting very early, near the solvent front?

A1: This indicates insufficient retention, a common issue for highly polar compounds in reversed-phase HPLC (RP-HPLC).[1] The primary causes are:

  • High Polarity: Your analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase.[2]

  • High Organic Content: The percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase is too high, causing the analyte to be swept through the column quickly.[3]

  • Analyte Ionization: If the mobile phase pH causes the molecule to be charged (ionized), it becomes even more polar and less retained on a typical C18 column.[4][5]

Initial Solution: Try reducing the organic solvent content in your mobile phase by 10% increments. If retention is still poor, a systematic pH study is your next critical step.

Q2: My analyte peak is showing significant tailing. What is the most likely cause?

A2: Peak tailing for this compound is almost always related to one of two issues:

  • Undesirable Silanol Interactions: The basic pyridine nitrogen in your analyte can interact strongly with acidic silanol groups present on the surface of the silica-based stationary phase. This secondary interaction holds back a portion of the analyte molecules, causing them to elute later and form a tail.

  • Mobile Phase pH Near a pKa: If the mobile phase pH is close to the pKa of either the pyridine nitrogen or the hydroxyl groups, the analyte will exist as a mixture of ionized and non-ionized forms. This dual state in the column leads to broadened and tailing peaks.[4]

Initial Solution: The most powerful tool to combat this is adjusting the mobile phase pH.[4] Aim for a pH that is at least 1.5 to 2 units away from the analyte's pKa values to ensure it is in a single, stable ionic state.[4][5] Using a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen and can suppress its interaction with silanols.

Q3: My retention times are drifting from one injection to the next. What should I check first?

A3: Retention time instability typically points to an issue with the mobile phase or the column environment.[6]

  • Inadequate Buffering: If the mobile phase is unbuffered or the buffer concentration is too low (<20 mM), its pH can be unstable, causing retention shifts for an ionizable compound like yours.[7]

  • Poor Column Equilibration: Switching between different mobile phases or gradients without allowing sufficient time for the column to equilibrate will lead to drifting retention times.

  • Temperature Fluctuations: Lack of column thermostatting can cause retention to vary with ambient laboratory temperature.

  • Mobile Phase Composition Change: The more volatile organic component of your mobile phase may be evaporating over time, changing its composition and affecting retention.

Initial Solution: Ensure your mobile phase is freshly prepared and adequately buffered. Always allow the column to equilibrate for at least 10-15 column volumes after any change in mobile phase composition before injecting your sample.

Section 2: In-Depth Troubleshooting & Optimization Protocols

Guide 1: Mastering Peak Shape and Retention by Controlling Mobile Phase pH

The ionization state of N-(2,4-Dihydroxypyridin-3-YL)acetamide is the single most critical factor influencing its chromatographic behavior. Because it has both acidic and basic functional groups, its net charge changes dramatically with pH. By controlling the pH, we can suppress ionization to improve retention and achieve a single ionic form to ensure sharp, symmetrical peaks.[4][8]

This protocol will help you determine the optimal pH for your analysis. We will test three pH levels: acidic, near-neutral, and basic.

Step 1: Prepare Buffered Mobile Phases

  • Aqueous Stock Buffers (50 mM):

    • pH ~2.7: Prepare a 50 mM potassium phosphate or ammonium formate solution and adjust pH to 2.7 with phosphoric acid or formic acid.

    • pH ~4.7: Prepare a 50 mM ammonium acetate solution.

    • pH ~7.0: Prepare a 50 mM potassium phosphate solution and adjust pH with potassium hydroxide.

  • Mobile Phase Preparation: For each pH, create a mobile phase consisting of 95% Aqueous Buffer and 5% Acetonitrile (ACN) . Filter and degas all mobile phases.

Step 2: Column Equilibration and Analysis

  • Install a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Starting with the lowest pH mobile phase (pH 2.7), equilibrate the column at 1 mL/min for at least 15 minutes.

  • Inject a standard solution of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

  • Record the retention time (tR) and the peak asymmetry factor (As).

  • Repeat steps 2-4 for the pH 4.7 and pH 7.0 mobile phases, ensuring thorough equilibration between each change.

Summarize your findings in a table to clearly visualize the impact of pH.

Mobile Phase pHBuffer SystemObserved Retention Time (min)Peak Asymmetry (As)Scientist's Notes
~2.7 Formate/Phosphate[Record Value][Record Value]Expect good peak shape due to suppression of silanol interactions. Retention may be moderate.
~4.7 Acetate[Record Value][Record Value]Peak shape may degrade if this pH is close to a pKa.
~7.0 Phosphate[Record Value][Record Value]Potential for poor peak shape (tailing) as silanol groups on the column become ionized.

Choose the pH that provides the best balance of retention and peak symmetry (As closest to 1.0). For basic compounds, a low pH often yields the most robust results.[8]

The following diagram illustrates the logical flow for optimizing mobile phase pH.

G cluster_0 cluster_1 start Start pH Optimization prep_mp Prepare Buffered Mobile Phases (e.g., pH 2.7, 4.7, 7.0) start->prep_mp inject Equilibrate Column & Inject Analyte for each pH condition prep_mp->inject eval Evaluate Retention & Peak Shape inject->eval shape_ok Is Peak Shape Acceptable? (Asymmetry ≈ 1.0) eval->shape_ok shape_ok->prep_mp No (Adjust pH further away from pKa) retention_ok Is Retention Optimal? (k between 2 and 10) shape_ok->retention_ok  Yes select_ph Select Optimal pH retention_ok->select_ph  Yes fine_tune Proceed to Organic Modifier Optimization retention_ok->fine_tune No (Retention will be adjusted with organic modifier next) select_ph->fine_tune end_point Method Optimized fine_tune->end_point

Caption: Workflow for systematic mobile phase pH optimization.

Guide 2: Selecting the Appropriate Organic Modifier & Concentration

Once an optimal pH is established, the next step is to fine-tune retention and selectivity by adjusting the organic modifier. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.[2][9] They possess different solvent properties and can provide different selectivity for co-eluting peaks.[3]

Step 1: Prepare Mobile Phases

  • Using the optimal aqueous buffer determined in Guide 1, prepare two sets of mobile phases:

    • ACN Set: Prepare mixtures with 5%, 10%, and 15% ACN.

    • MeOH Set: Prepare mixtures with 10%, 20%, and 30% MeOH. (Note: MeOH is a weaker solvent, so higher percentages are typically needed to achieve similar retention as ACN).

Step 2: Analysis

  • Equilibrate the column with the lowest concentration of your first solvent set (e.g., 5% ACN).

  • Inject your standard and record the retention time and resolution from any nearby impurities.

  • Repeat for all concentrations in both the ACN and MeOH sets, ensuring proper equilibration between each run.

A 10% increase in organic modifier concentration is expected to decrease the retention factor by 2-3 times.[3] The ideal retention factor (k) should be between 2 and 10 to ensure good resolution from the solvent front and to avoid excessively long run times.[3]

Organic Modifier% OrganicRetention Time (min)Peak Shape (As)Resolution (Rs) from Impurity X
Acetonitrile 5%[Record Value][Record Value][Record Value]
10%[Record Value][Record Value][RecordValue]
15%[Record Value][Record Value][Record Value]
Methanol 10%[Record Value][Record Value][Record Value]
20%[Record Value][Record Value][Record Value]
30%[Record Value][Record Value][Record Value]

Select the modifier and concentration that provides the desired retention time (ideally >2 minutes) and the best resolution from all other peaks. If simple isocratic conditions do not provide adequate separation of all impurities, a gradient elution should be developed.

Section 3: References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Snyder, L. R. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from

  • Espinosa, S., et al. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 72(21), 5349-5358. Retrieved from

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from

  • McBrien, M. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(2,4-Dihydroxypyridin-3-YL)acetamide vs. Established Dihydroxypyridine Derivatives

As drug development increasingly relies on highly specific small-molecule modulators, the 2,4-dihydroxypyridine scaffold has emerged as a versatile and potent pharmacophore. In aqueous physiological environments, these c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly specific small-molecule modulators, the 2,4-dihydroxypyridine scaffold has emerged as a versatile and potent pharmacophore. In aqueous physiological environments, these compounds undergo lactam-lactim tautomerization, allowing them to structurally mimic endogenous pyrimidines like uracil. This structural mimicry is the foundational mechanism by which these derivatives interact with pyrimidine-salvage enzymes and viral replication machinery.

This guide provides an objective, data-driven comparison of a specialized derivative, N-(2,4-Dihydroxypyridin-3-YL)acetamide (CID 54699285)[1], against two highly characterized alternatives: Gimeracil (5-chloro-2,4-dihydroxypyridine) and 3-Deazauracil (the unsubstituted 2,4-dihydroxypyridine core). By analyzing structural causality, target specificity, and experimental validation protocols, we aim to equip researchers with the mechanistic insights necessary for optimal compound selection.

Structural Causality & Target Specificity

The biological trajectory of a 2,4-dihydroxypyridine derivative is entirely dictated by its substitution pattern. The core ring provides the necessary hydrogen-bonding network to dock into pyrimidine-binding pockets, but the substituents determine the binding affinity and functional outcome.

  • Gimeracil (5-Chloro Substitution): The addition of a highly electronegative chlorine atom at the 5-position creates a molecule that perfectly complements the halogen-binding pocket of2[2]. Gimeracil acts as a potent, reversible competitive inhibitor, preventing the catabolism of the chemotherapeutic agent 5-fluorouracil (5-FU) with an in vitro IC50 of 95 nM[3].

  • 3-Deazauracil (Unsubstituted Core): Lacking steric bulk, the unsubstituted 2,4-dihydroxypyridine core acts as a broad-spectrum pyrimidine analog. It demonstrates moderate inhibitory activity against4[4], though it lacks the extreme target specificity seen in halogenated derivatives.

  • N-(2,4-Dihydroxypyridin-3-YL)acetamide (3-Acetamido Substitution): By introducing a bulky, electron-donating acetamido group at the 3-position, this 1[1] fundamentally alters its interaction profile. In standard pyrimidine-binding pockets (like DPYD), the 3-position must remain relatively unhindered to allow the adjacent hydroxyls to hydrogen-bond with the active site residues. The acetamido group creates a severe steric clash, effectively abolishing DPYD affinity. However, this exact steric and electronic profile makes it an exceptional orthogonal probe. The acetamido oxygen can participate in bidentate chelation, making this derivative a valuable building block for targeting metalloenzymes (e.g., HIF prolyl hydroxylases) where traditional pyrimidine analogs fail.

DPYD_Pathway FU 5-Fluorouracil (5-FU) DPYD DPYD Enzyme FU->DPYD Substrate DHFU 5,6-Dihydrofluorouracil DPYD->DHFU Catabolism Gimeracil Gimeracil (5-Chloro) Gimeracil->DPYD Potent Inhibition Acetamido N-Acetamido Derivative Acetamido->DPYD Steric Clash

Fig 1. Mechanistic divergence of 2,4-dihydroxypyridine derivatives on DPYD-mediated 5-FU catabolism.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must compare their primary targets, binding affinities, and physicochemical properties. The data below summarizes their established performance metrics.

Compound NameSubstitutionMolecular WeightPrimary TargetInhibitory PotencyPrimary Application
Gimeracil 5-Chloro145.54 g/mol DPYD EnzymeIC50 = 95 nM / Ki = 0.36 µMOncology (5-FU protection)
3-Deazauracil Unsubstituted111.10 g/mol Topo II / HIV-1pIC50 = 5.05 (Topo II)Antiviral / Oncology Research
N-(2,4-Dihydroxypyridin-3-YL)acetamide 3-Acetamido168.15 g/mol Metalloenzymes / OrthogonalN/A (Sterically excluded from DPYD)Specialized Building Block / Probe

Note: The lack of DPYD inhibition by the N-acetamido derivative is a feature, not a flaw, allowing researchers to utilize the 2,4-dihydroxypyridine core in complex biological systems without inadvertently disrupting endogenous pyrimidine metabolism.

Methodological Framework: Self-Validating Protocols

To experimentally validate the target specificity and steric exclusion principles discussed above, researchers must employ a robust, self-validating enzymatic assay. The following protocol utilizes High-Performance Liquid Chromatography (HPLC) to measure DPYD activity, ensuring that any observed inhibition is a direct result of the compound's structural interaction with the enzyme.

Protocol: In Vitro DPYD Inhibition and Specificity Assay

Objective: To quantify the inhibitory potency of Gimeracil against DPYD and experimentally confirm the orthogonal nature (lack of DPYD binding) of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

Causality & Experimental Design: This assay relies on the conversion of 5-FU to 5,6-dihydrofluorouracil (DHFU) by recombinant DPYD. By utilizing a pre-incubation step, we allow competitive inhibitors (like Gimeracil) to reach binding equilibrium before the substrate is introduced. If a compound (like the 3-acetamido derivative) experiences steric clash, the HPLC readout will show uninhibited DHFU formation, validating its orthogonal profile.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of Gimeracil, 3-Deazauracil, and N-(2,4-Dihydroxypyridin-3-YL)acetamide in anhydrous DMSO. Dilute these stocks into working concentrations ranging from 0.1 nM to 10 µM using a 0.165 M MOPS buffer (pH 7.0).

  • Enzyme Pre-incubation: In a 96-well assay plate, combine 50 ng/mL of recombinant human DPYD with the diluted test compounds and 1 mM NADPH (an essential cofactor for DPYD activity). Incubate the mixture at 37°C for 15 minutes. Crucial Step: This pre-incubation is mandatory to establish competitive equilibrium.

  • Substrate Addition: Initiate the enzymatic catabolism by adding 100 µM of 5-Fluorouracil (5-FU) to each well.

  • Reaction Termination: After exactly 30 minutes of incubation at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge the microplate at 14,000 x g for 10 minutes at 4°C to precipitate the denatured DPYD protein.

  • HPLC Quantification: Transfer the supernatant to HPLC vials. Analyze the samples using a reverse-phase C18 column with an isocratic mobile phase (e.g., water/methanol). Utilize UV detection at 260 nm to quantify the remaining 5-FU peak area relative to the DHFU peak area. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow Step1 Compound Prep Step2 Enzyme Incubation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 HPLC Quantification Step3->Step4

Fig 2. High-performance liquid chromatography (HPLC) workflow for DPYD enzymatic inhibition assay.

Conclusion

The selection of a 2,4-dihydroxypyridine derivative must be driven by strict structure-activity relationship (SAR) principles. 3[3] remains the gold standard for DPYD inhibition due to its highly optimized 5-chloro substitution. Conversely,1[1] represents a powerful alternative for researchers seeking to utilize the pyrimidine-mimetic core without interfering with endogenous uracil catabolism, making it an ideal candidate for novel metalloenzyme inhibitor design.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54699285, N-(2,4-Dihydroxypyridin-3-YL)acetamide". PubChem. Available at: [Link]

  • European Medicines Agency (via PMC). "The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer". National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

A Comparative Guide to Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: Evaluating the Efficacy of 2,4-Dihydroxypyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer chemotherapy, the efficacy of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), is critically modulated by the enzymatic act...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the efficacy of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), is critically modulated by the enzymatic activity of Dihydropyrimidine Dehydrogenase (DPD). This guide provides a comparative analysis of key DPD inhibitors, with a particular focus on the well-characterized inhibitor 2,4-Dihydroxypyridine, also known as 3-Deazauracil. We will delve into the mechanistic rationale for DPD inhibition, present comparative efficacy data for prominent inhibitors, and provide a detailed experimental protocol for assessing their inhibitory potential.

The Rationale for DPD Inhibition: Enhancing Fluoropyrimidine Efficacy

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a cornerstone of treatment for various solid tumors.[1][2][3] DPD converts over 80% of an administered 5-FU dose into its inactive metabolite, dihydrofluorouracil (DHFU), thereby significantly reducing the concentration of active drug available to exert its cytotoxic effects on tumor cells.[4] The activity of DPD can vary significantly among individuals, leading to unpredictable pharmacokinetics and, in some cases, severe toxicity in patients with DPD deficiency.[5][6]

Inhibition of DPD has emerged as a key strategy to enhance the therapeutic index of 5-FU.[1][2] By blocking the rapid degradation of 5-FU, DPD inhibitors can increase its bioavailability, prolong its half-life, and lead to more consistent and predictable therapeutic outcomes.[7][8] This approach has led to the development of oral fluoropyrimidine formulations that combine a 5-FU prodrug with a DPD inhibitor.[2][9]

The 5-FU Metabolic Pathway and the Role of DPD Inhibition

The metabolic fate of 5-FU determines its efficacy and toxicity. A simplified representation of this pathway highlights the critical role of DPD.

5-FU Metabolism 5-FU 5-FU Active Metabolites (FdUMP, FUTP) Active Metabolites (FdUMP, FUTP) 5-FU->Active Metabolites (FdUMP, FUTP) Anabolism DHFU (Inactive) DHFU (Inactive) 5-FU->DHFU (Inactive) Catabolism DPD DPD Inhibitors Inhibitors Inhibitors->DPD Inhibition

Caption: DPD-mediated catabolism of 5-FU and its inhibition.

Comparative Efficacy of DPD Inhibitors

The potency of DPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.[10][11] Below is a comparison of the in vitro efficacy of several notable DPD inhibitors.

CompoundChemical StructureIC50 (µM)Reference
2,4-Dihydroxypyridine (3-Deazauracil) Pyridine derivativePotent inhibitor
Eniluracil (5-Ethynyluracil) Uracil analogueIrreversible inhibitor, Kᵢ of 1.6 ± 0.2 µM[12][13]
Gimeracil (5-Chloro-2,4-dihydroxypyridine) Pyridine derivativePotent inhibitor[14]
5-(Phenylselenenyl)uracil (PSU) Uracil derivativeApparent Kᵢ of 4.8 µM[15]
5-(Phenylthio)uracil (PTU) Uracil derivativeApparent Kᵢ of 5.4 µM[15]

Experimental Protocol: In Vitro DPD Inhibition Assay

This protocol outlines a common method for determining the IC50 of a potential DPD inhibitor.

Principle

The assay measures the rate of DPD-catalyzed conversion of a substrate (e.g., uracil or 5-FU) to its dihydrogenated product. The activity of DPD is monitored by the decrease in absorbance at a specific wavelength corresponding to the consumption of the NADPH cofactor. The presence of an inhibitor will reduce the rate of this reaction.[16]

Materials
  • Recombinant human DPD enzyme

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH

  • Substrate (Uracil or 5-FU)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Workflow

DPD Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare serial dilutions of test compounds Prepare DPD enzyme solution Prepare Substrate/NADPH mix Add Reagents Add buffer, enzyme, and test compound to wells Pre-incubate Prepare Reagents->Add Reagents Initiate Reaction Add Substrate/NADPH mix to initiate reaction Add Reagents->Initiate Reaction Measure Absorbance Monitor decrease in absorbance at 340 nm over time Initiate Reaction->Measure Absorbance Calculate IC50 Plot % inhibition vs. log[inhibitor] Fit data to a four-parameter logistic curve to determine IC50 Measure Absorbance->Calculate IC50

Sources

Validation

Analytical Reference Standard Comparison: N-(2,4-Dihydroxypyridin-3-YL)acetamide

A Comprehensive Guide to Impurity Profiling, Tautomeric Control, and Method Validation Executive Summary & Context In the development of complex pyridine-based active pharmaceutical ingredients (APIs), N-(2,4-Dihydroxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Impurity Profiling, Tautomeric Control, and Method Validation

Executive Summary & Context

In the development of complex pyridine-based active pharmaceutical ingredients (APIs), N-(2,4-Dihydroxypyridin-3-YL)acetamide (PubChem CID 54699285)[1] frequently emerges as a critical synthetic intermediate or degradation impurity. Accurately quantifying this highly polar compound is notoriously difficult due to its structural flux.

As a Senior Application Scientist, I have observed that standard reversed-phase liquid chromatography (RPLC) methods often fail when applied to this molecule. The core issue is not the detector, but the chemistry: the molecule undergoes rapid lactim-lactam tautomerization on the column. To achieve reliable ICH-compliant quantification, laboratories must pair a highly characterized reference standard with a meticulously designed, self-validating analytical protocol.

Physicochemical Profiling & The Tautomeric Challenge

To design an effective analytical method, we must first understand the causality behind the molecule's chromatographic behavior.

N-(2,4-Dihydroxypyridin-3-YL)acetamide possesses a pyridine ring substituted with two hydroxyl groups (or their corresponding ketone equivalents) and an acetamide moiety. In aqueous solutions at neutral pH (pH 6–7), the molecule exists in a dynamic equilibrium between its 2,4-dihydroxypyridine (aromatic) and 4-hydroxy-2-pyridone (lactam) tautomers.

The Chromatographic Consequence: Because this interconversion occurs on the exact timescale of chromatographic separation, a single injection will elute as a broad, split, or "smeared" peak. The Mechanistic Solution: The mobile phase must be driven to a highly acidic state (pH < 2.5) using strong modifiers like 0.1% Trifluoroacetic Acid (TFA). This excess of protons suppresses the ionization of the hydroxyl groups and kinetically "locks" the molecule into a single, stable protonated state, yielding the sharp, symmetrical peaks required for accurate integration.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard is the foundation of analytical traceability. Below is an objective comparison of available standard grades for N-(2,4-Dihydroxypyridin-3-YL)acetamide to guide your procurement and validation strategy.

Standard GradePurity (HPLC/qNMR)Metrological TraceabilityWater/Volatile ControlBest ApplicationCost / Lead Time
Primary Pharmacopeial (USP/EP) >99.5% (Assigned Value)Fully traceable to SI units; complies with[2].Rigorously controlled (TGA/KF).Final API release testing, regulatory submissions, dispute resolution.High / Readily Available
High-Purity Secondary (Synthesized) 98.0% – 99.0%Traceable via internal qNMR against a primary standard.Provided via Certificate of Analysis (CoA).Routine QC, early-phase method development, routine spike-recovery.Moderate / Variable
Crude / Working Standard <95.0%Minimal (Area % only).Often ignored; highly hygroscopic.Qualitative peak identification, forced degradation mapping.Low / Fast

Experimental Protocol: Self-Validating HPLC-UV-MS Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) criteria based on [3]. If the system fails these internal checks, the protocol dictates an automatic run abort, preventing the generation of invalid data.

Materials & Preparation
  • Column Selection: Use a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP). Causality: Standard C18 columns undergo phase collapse (dewetting) in the highly aqueous conditions required to retain this polar impurity. Polar-embedded groups maintain stationary phase hydration.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Diluent: 0.1% Formic Acid in Water:Acetonitrile (90:10, v/v). Causality: Matching the sample diluent to the acidic starting conditions of the gradient prevents tautomeric splitting inside the injection loop.

Step-by-Step Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of High-Purity N-(2,4-Dihydroxypyridin-3-YL)acetamide reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile, then make up to volume with 0.1% Formic Acid in water (Concentration: 100 µg/mL).

  • Gradient Elution: Run a linear gradient from 2% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 35°C.

  • Detection: Set UV detection at 254 nm and 280 nm. Configure the MS in positive electrospray ionization (ESI+) mode, monitoring for the [M+H]+ ion at m/z 169.1.

The Self-Validating Mechanism (SST)

Before analyzing unknown API batches, inject the 100 µg/mL standard five consecutive times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5. (Ensures the acidic pH has successfully locked the tautomer).

  • Precision (%RSD): Peak area relative standard deviation must be ≤ 2.0%[3].

  • Sensitivity (LOQ Check): A 0.05 µg/mL injection must yield a Signal-to-Noise (S/N) ratio ≥ 10.

Visualizations

Tautomerism T1 2,4-Dihydroxypyridine (Aromatic Tautomer) T2 4-Hydroxy-2-pyridone (Lactam Tautomer) T1->T2 Equilibrium Problem Neutral pH: Rapid Interconversion (Peak Splitting) T1->Problem pH 6-7 T2->Problem pH 6-7 Solution Acidic pH (< 2.5): State Locked (0.1% TFA Mobile Phase) Problem->Solution Result Sharp Chromatographic Peak (Accurate Integration) Solution->Result

Fig 1. Tautomeric equilibrium control via pH modulation in liquid chromatography.

Validation RS Standard Prep (USP <11>) SST System Suitability (RSD < 2.0%) RS->SST Val ICH Q2(R2) Validation SST->Val Report Validated Method Val->Report

Fig 2. Self-validating analytical workflow for impurity quantification.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54699285, N-(2,4-Dihydroxypyridin-3-YL)acetamide." PubChem. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide

For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with N-(2,4-Dihydroxypyridin-3-YL)acetamide is crucial. While a specific Safety Data Sheet (SDS) is not available, an assessment of its structural components—a dihydroxypyridine ring and an acetamide group—provides valuable insights.

  • Pyridine Derivatives: Pyridine and its derivatives are known to be hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin.[1] Pyridine is also flammable.[1]

  • Acetamide: Acetamide is suspected of causing cancer.[2][3]

Given these characteristics, N-(2,4-Dihydroxypyridin-3-YL)acetamide should be handled as a hazardous substance with potential carcinogenic properties.

Quantitative Hazard Summary (Based on Related Compounds)
ParameterValue (for related compounds)Source
GHS Hazard Statements H351: Suspected of causing cancer (Acetamide)[3]
Signal Word Warning[3]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion[1][4]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: All handling and preparation for disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.[1][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.[5]

    • Hand Protection: Wear chemically resistant gloves. Given the lack of specific data for this compound, butyl rubber or PVA gloves are a conservative recommendation based on pyridine handling guidelines.[1] Nitrile gloves may not be suitable.[1] Always consult the glove manufacturer's compatibility chart.

    • Body Protection: A fully buttoned lab coat must be worn.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[5] All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including medical clearance and fit testing.[1]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: For a solid spill, carefully sweep up the material and place it in a designated, labeled hazardous waste container.[6] Avoid generating dust.[3] For a liquid spill, absorb with an inert, dry material and place it in the waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[7]

  • Report: Report the spill to your institution's EHS department.

Step-by-Step Disposal Protocol

The disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide must follow a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Dedicated Waste Stream: All waste contaminated with N-(2,4-Dihydroxypyridin-3-YL)acetamide, including unused product, contaminated PPE, and spill cleanup materials, must be treated as a dedicated hazardous waste stream.[7]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially unknown and hazardous reactions.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Compatibility: Use a container that is compatible with pyridine derivatives. A high-density polyethylene (HDPE) or glass container is generally suitable.[5]

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "N-(2,4-Dihydroxypyridin-3-YL)acetamide," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").[8] The date of waste accumulation should also be included.

  • Closure: The container must be kept tightly sealed at all times, except when adding waste.[5]

Step 3: On-Site Accumulation
  • Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5] Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Step 4: Final Disposal
  • Licensed Disposal Vendor: The ultimate disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide waste must be handled by a licensed and certified hazardous waste disposal company.[7]

  • Waste Manifest: A complete and accurate hazardous waste manifest must be provided to the disposal vendor, detailing the contents of the waste container.

  • Probable Disposal Method: Given its chemical structure, incineration at a high temperature in a facility equipped with afterburners and scrubbers is the likely and most appropriate disposal method for this compound.[9][10] This ensures the complete destruction of the molecule and prevents its release into the environment.

Workflow for Safe Disposal

The following diagram illustrates the logical flow for the proper disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition cluster_spill Spill Contingency start Start: N-(2,4-Dihydroxypyridin-3-YL)acetamide Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event containerize Place in a Labeled, Compatible, Sealed Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by a Licensed Waste Vendor store->pickup incinerate High-Temperature Incineration pickup->incinerate end_process End: Complete Destruction incinerate->end_process contain_spill Contain and Clean Up Spill Materials spill->contain_spill contain_spill->containerize Dispose of as Hazardous Waste

Caption: Logical workflow for the safe disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

By adhering to these comprehensive procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide, thereby upholding the highest standards of laboratory safety and professional practice.

References

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. KISHIDA CHEMICAL CO., LTD. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

  • Laboratory Waste Management. Alabaster. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Production, Import, Use, and Disposal of Pyridine. National Center for Biotechnology Information. [Link]

  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo. [Link]

Sources

Handling

Standard Operating Procedure: Handling, Personal Protective Equipment, and Disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide

Executive Summary & Mechanistic Hazard Profile N-(2,4-Dihydroxypyridin-3-YL)acetamide (PubChem CID 54699285)[1] is a specialized intermediate frequently utilized in pharmaceutical research and drug development. Because i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

N-(2,4-Dihydroxypyridin-3-YL)acetamide (PubChem CID 54699285)[1] is a specialized intermediate frequently utilized in pharmaceutical research and drug development. Because it is a structurally complex compound combining a dihydroxypyridine ring with an acetamide moiety, it must be handled as an unclassified, potentially hazardous Active Pharmaceutical Ingredient (API).

In the absence of exhaustive toxicological profiling, laboratory professionals must apply the precautionary principle. The acetamide group presents a documented risk for skin sensitization and dermal penetration, as it can interact with the lipid bilayer of the stratum corneum. Simultaneously, the substituted pyridine ring suggests a high potential for mucous membrane irritation and systemic toxicity upon absorption. If supplied as a lyophilized powder or crystalline solid, the primary risk vector is the aerosolization of micro-particulates during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates that protective gear must be supplied, properly used, and kept functional whenever workplace hazards are present—serving as the last line of defense in the hierarchy of safety controls[2].

To establish a self-validating safety system, the following PPE configurations are strictly required. Every choice is grounded in the chemical's specific physical and mechanistic properties:

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Eye/Face Indirectly vented chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent ocular exposure to aerosolized crystalline dust and accidental solvent splashes during reconstitution.
Hand Double-layered Nitrile gloves (minimum 4 mil thickness)The outer glove absorbs mechanical friction and gross contamination; the inner glove maintains an unbroken chemical barrier against the acetamide sensitizer.
Body Flame-resistant (FR) or standard fluid-resistant lab coatProtects against accidental spills. Must be buttoned completely to the neck to prevent dermal exposure to airborne particulates.
Respiratory N95/P100 Particulate RespiratorRequired only if handling occurs outside a certified chemical fume hood. Filters >95% of airborne API dust to prevent respiratory tract irritation.

Operational Workflow & Step-by-Step Methodology

According to the National Research Council's Prudent Practices in the Laboratory, establishing a "culture of safety" requires rigorous, step-by-step planning for chemical handling, storage, and disposal[3].

G Start 1. Pre-Operation Verify Hood & PPE Weigh 2. Dispensing Anti-Static Weighing Start->Weigh Transfer 3. Transfer Secondary Containment Weigh->Transfer Decon 4. Decontamination Solvent Wipe Down Transfer->Decon Waste 5. Waste Disposal RCRA Compliant Segregation Decon->Waste

Workflow for the safe handling and disposal of N-(2,4-Dihydroxypyridin-3-YL)acetamide.

Step-by-Step Handling Protocol:

  • Step 1: Pre-Operation Setup

    • Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

    • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

    • Don all required PPE (Goggles, double nitrile gloves, buttoned lab coat).

  • Step 2: Dispensing and Weighing

    • Place the analytical balance deep inside the fume hood (at least 6 inches from the sash).

    • Critical Technique: Use an anti-static, zero-charge spatula. Lyophilized powders of substituted pyridines often hold a static charge; an anti-static tool prevents the sudden, repulsive aerosolization of the API, which could otherwise breach the primary engineering control.

    • If the outer glove becomes visibly contaminated with powder, safely doff it inside the hood and don a fresh outer glove.

  • Step 3: Transfer and Reconstitution

    • Weigh the compound directly into a pre-tared, sealable vial.

    • Seal the vial before removing it from the balance area. If transporting the vial across the lab, place it inside a secondary containment vessel (e.g., a shatterproof plastic transport carrier) to mitigate drop hazards.

  • Step 4: Post-Operation Decontamination

    • Because N-(2,4-Dihydroxypyridin-3-YL)acetamide contains polar functional groups (hydroxyl and amide), it is generally soluble in polar organic solvents.

    • Wipe down the balance, spatulas, and hood surface with 70% Isopropyl Alcohol (IPA) or Ethanol, followed by a secondary wipe with soapy water to ensure complete residue removal.

Disposal & Waste Management Plan

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are the first link in the management system and must oversee the ultimate fate of the waste[4]. Improper chemical waste disposal can result in serious environmental contamination and substantial regulatory fines[5].

Waste Segregation Protocol:

  • Solid Waste (Consumables): All contaminated weigh boats, pipette tips, Kimwipes, and outer gloves must be treated as characteristic hazardous waste (toxic). Place them in a designated, puncture-resistant solid hazardous waste bin lined with a compatible poly-bag.

  • Liquid Waste (Solutions/Rinses): Any solvent rinses containing dissolved N-(2,4-Dihydroxypyridin-3-YL)acetamide must be collected in a chemically compatible, leak-proof high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents or concentrated acids.

  • Labeling: The EPA mandates specific labeling elements[5]. Every waste container must clearly display the words "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazard class (e.g., "Toxic/Irritant").

  • Storage Limits: Accumulate waste at or near the point of generation (Satellite Accumulation Area). Ensure containers are kept tightly closed unless actively adding waste.

References

  • PubChem: N-(2,4-Dihydroxypyridin-3-YL)acetamide | C7H8N2O3 | CID 54699285. National Institutes of Health (NIH).[Link]

  • OSHA PPE Framework: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]

  • Laboratory Safety Standards: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • EPA Waste Regulations: Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA).[Link]

  • Waste Disposal Protocols: How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-Dihydroxypyridin-3-YL)acetamide
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N-(2,4-Dihydroxypyridin-3-YL)acetamide
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